molecular formula C8H8N2 B8696014 5-ethynyl-4-methylpyridin-2-amine CAS No. 179555-05-6

5-ethynyl-4-methylpyridin-2-amine

Numéro de catalogue: B8696014
Numéro CAS: 179555-05-6
Poids moléculaire: 132.16 g/mol
Clé InChI: CMJOZKYNXSVRGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Ethynyl-4-methylpyridin-2-amine (CAS RN: 179555-05-6) is an organic compound with the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16 g/mol . This pyridine derivative is characterized by the presence of both an ethynyl and an amine functional group on its ring system, making it a valuable building block in medicinal chemistry and drug discovery. The compound has a calculated density of approximately 1.102 g/cm³ and a boiling point of 268.3°C at 760 mmHg . While specific biological data for this exact molecule is limited in the public domain, its core structure is closely related to 2-amino-4-methylpyridine scaffolds, which are recognized in scientific literature as key pharmacophores in the development of inhibitors for inducible nitric oxide synthase (iNOS) . iNOS is a critical enzyme involved in the host defense and inflammatory processes, and its overproduction is implicated in a variety of acute and chronic inflammatory diseases, including sepsis, asthma, and arthritis, as well as in many tumors . As such, 5-Ethynyl-4-methylpyridin-2-amine serves as a versatile synthetic intermediate for researchers designing and synthesizing novel potential radiolabeled PET tracers for imaging iNOS activation and for developing targeted therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

Numéro CAS

179555-05-6

Formule moléculaire

C8H8N2

Poids moléculaire

132.16 g/mol

Nom IUPAC

5-ethynyl-4-methylpyridin-2-amine

InChI

InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10)

Clé InChI

CMJOZKYNXSVRGC-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=NC=C1C#C)N

Origine du produit

United States
Foundational & Exploratory

The Molecular Architect's Guide to 5-Ethynyl-4-methylpyridin-2-amine: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, rigid bifunctional building blocks are essential for constructing complex, target-specific molecular architectures. 5-Ethynyl-4-methylpyridin-2-amine (CAS: 179555-05-6) is a highly specialized synthon that bridges the gap between classic pharmacophore design and advanced synthetic methodologies[1]. Featuring a hydrogen-bond-donating/accepting 2-aminopyridine core, a sterically tuning 4-methyl group, and a highly reactive 5-ethynyl vector, this molecule serves as a critical intermediate in the development of kinase inhibitors, targeted protein degraders (PROTACs), and diagnostic probes.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-ethynyl-4-methylpyridin-2-amine is critical for predicting its behavior in both synthetic reactions and biological systems[2]. The table below summarizes its quantitative data.

PropertyValueImplications for Drug Design
Chemical Name 5-Ethynyl-4-methylpyridin-2-amineStandard IUPAC nomenclature.
CAS Registry Number 179555-05-6Unique identifier for sourcing and compliance[1].
Molecular Formula C 8​ H 8​ N 2​ Low molecular weight allows for downstream elaboration.
Molecular Weight 132.16 g/mol Highly efficient ligand efficiency (LE) metric.
SMILES String NC1=NC=C(C#C)C(C)=C1Machine-readable structural format for computational docking.
Hydrogen Bond Donors 1 (Amino group, -NH 2​ )Essential for interacting with protein backbone carbonyls.
Hydrogen Bond Acceptors 2 (Pyridine N, Amino N)Facilitates interactions with backbone amides.
Rotatable Bonds 0Rigid scaffold minimizes entropic penalty upon target binding.
Topological Polar Surface Area 38.9 ŲHighly favorable for membrane and Blood-Brain Barrier (BBB) penetration.
Physical State Solid (Light yellow/brown powder)Crystalline nature aids in purification and storage[2].
Storage Conditions 2-8°C, inert atmosphere, darkPrevents alkyne oxidation and amine degradation[2].

Structural & Mechanistic Significance

The precise substitution pattern of 5-ethynyl-4-methylpyridin-2-amine is not accidental; it is a masterclass in rational drug design. Each functional group plays a distinct, synergistic role when the molecule is incorporated into a larger active pharmaceutical ingredient (API).

  • The 2-Aminopyridine Motif (Hinge Binder): In ATP-competitive kinase inhibitors, this motif acts as a canonical hydrogen bond donor-acceptor pair. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region's backbone amide, while the 2-amino group donates a hydrogen bond to a adjacent backbone carbonyl.

  • The 4-Methyl Group (Steric Shield): Positioned adjacent to the ethynyl group, the methyl moiety provides a localized hydrophobic shield. It restricts the conformational freedom of downstream groups attached at the 5-position and optimally fills small lipophilic pockets (such as the gatekeeper adjacent pocket), enhancing binding affinity through enthalpic gains and the displacement of high-energy water molecules.

  • The 5-Ethynyl Group (Linear Vector): As an sp -hybridized system, the alkyne projects linearly. Synthetically, it is a versatile handle for cross-coupling or Click chemistry. Pharmacologically, it acts as a rigid, cylindrical linker that projects terminal pharmacophores into deep hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors) without introducing rotatable bonds.

BindingLogic Core 5-Ethynyl-4-methylpyridin-2-amine Central Scaffold N_Py Pyridine Nitrogen (H-Bond Acceptor) Core->N_Py NH2 2-Amino Group (H-Bond Donor) Core->NH2 Me 4-Methyl Group (Hydrophobic Shield) Core->Me Alkyne 5-Ethynyl Group (Linear Vector / Click Handle) Core->Alkyne Hinge Kinase Hinge Region (ATP Pocket) N_Py->Hinge Interacts with NH2->Hinge Interacts with Solvent Solvent Channel / DFG Pocket Alkyne->Solvent Extends into

Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Synthetic Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are employed.

Protocol A: De Novo Synthesis via Sonogashira Coupling

This protocol details the installation of the ethynyl group onto a commercially available halogenated precursor, a standard approach in medicinal chemistry[3].

Objective: Synthesize 5-ethynyl-4-methylpyridin-2-amine from 5-bromo-4-methylpyridin-2-amine.

SynthFlow A 5-Bromo-4-methylpyridin-2-amine (Starting Material) B Sonogashira Coupling Pd(PPh3)4, CuI, TEA TMS-Acetylene A->B C TMS-Protected Intermediate B->C D Deprotection TBAF or K2CO3 / MeOH C->D E 5-Ethynyl-4-methylpyridin-2-amine (Target Synthon) D->E

Synthetic workflow for 5-ethynyl-4-methylpyridin-2-amine via Sonogashira coupling.

Step-by-Step Methodology:

  • Degassing (Causality: Catalyst Preservation): Suspend 5-bromo-4-methylpyridin-2-amine (1.0 eq) in a mixture of THF and Triethylamine (TEA, 3.0 eq). Sparge the solution with dry N 2​ for 15 minutes. Rationale: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes unwanted Glaser homocoupling of the alkyne.

  • Catalyst Loading: Add Pd(PPh 3​ ) 4​ (0.05 eq) and CuI (0.10 eq) under a positive N 2​ stream. Rationale: CuI forms a highly reactive copper acetylide intermediate with the alkyne, which undergoes transmetalation with the Pd(II) complex significantly faster than the alkyne alone.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq) dropwise. Rationale: TMS-acetylene is used instead of volatile acetylene gas for safety and to prevent double-coupling at both ends of the alkyne[3].

  • Reaction & Workup: Stir at 50°C for 12 hours. Filter the crude mixture through a Celite pad to remove precipitated palladium and copper salts. Concentrate under reduced pressure to yield the TMS-protected intermediate.

  • Deprotection: Dissolve the intermediate in THF and add Tetrabutylammonium fluoride (TBAF, 1.2 eq) at 0°C. Rationale: The fluoride ion has a profound thermodynamic affinity for silicon, selectively cleaving the C-Si bond of the TMS group without affecting the basic pyridine or amine functionalities.

  • Validation (Self-Validating QC): Analyze the final product via LC-MS. The target mass should be observed at m/z 133.1[M+H] + . 1 H NMR must show a distinct terminal alkyne proton singlet at approximately δ 3.5 ppm, confirming successful deprotection.

Protocol B: Downstream Functionalization via CuAAC (Click Chemistry)

Once synthesized, the terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 5-ethynyl-4-methylpyridin-2-amine (1.0 eq) and a target Azide (1.1 eq) in a 1:1 mixture of t -BuOH and H 2​ O. Rationale: Water is required to dissolve the inorganic copper salts, while t -BuOH solubilizes the organic fragments, creating a homogeneous microenvironment that prevents reagent compartmentalization.

  • Catalyst Generation: In a separate vial, dissolve CuSO 4​ ·5H 2​ O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a minimal amount of water. Rationale: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This eliminates the need to handle highly unstable, air-sensitive Cu(I) salts directly.

  • Reaction: Combine the solutions and stir at room temperature for 12-24 hours. The reaction is entirely bioorthogonal and highly regioselective for the 1,4-isomer.

  • Validation (Self-Validating QC): Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp alkyne C≡C stretch (~2100 cm −1 ) indicates total conversion. Quench with an EDTA solution to chelate and strip the copper catalyst, preventing heavy metal contamination in downstream biological assays.

References

  • Journal of Medicinal Chemistry - Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. URL:[Link]

Sources

A Methodological Guide to the Crystal Structure and X-ray Diffraction Analysis of Novel Pyridine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The determination of the three-dimensional atomic structure of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous structural elucidation at the atomic level.[3][4][5] This guide presents a comprehensive, in-depth methodology for the crystal structure analysis of novel heterocyclic compounds, using the exemplary molecule 5-ethynyl-4-methylpyridin-2-amine. While, to date, no public crystal structure data exists for this specific compound, this document serves as a rigorous, field-proven protocol for researchers and drug development professionals to follow, from synthesis to final structural analysis and data deposition. The causality behind key experimental choices is detailed, ensuring a self-validating system for obtaining high-quality, reliable crystallographic data crucial for structure-based drug design.[6][7]

Introduction: The Criticality of Structural Elucidation in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[8] Derivatives such as 5-ethynyl-4-methylpyridin-2-amine are of significant interest due to their potential to form specific, targeted interactions with biological macromolecules. The precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions, dictates the molecule's physicochemical properties such as solubility, stability, and bioavailability.[1][9]

Crystallography provides the definitive map of a molecule's structure.[2][10] This structural information is indispensable for:

  • Structure-Based Drug Design (SBDD): Visualizing how a ligand fits into a protein's binding site, enabling rational optimization of potency and selectivity.[6][7][11]

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, which can have profound effects on its therapeutic efficacy and manufacturability.[1][9]

  • Intellectual Property: Securing robust patent protection based on a well-defined solid-state form.

This guide outlines the complete workflow for determining the crystal structure of a novel compound like 5-ethynyl-4-methylpyridin-2-amine.

Experimental Workflow: From Powder to High-Quality Single Crystal

The primary bottleneck in SCXRD is often the growth of a suitable, high-quality single crystal.[3][12] The process requires a systematic approach to screen various conditions to induce nucleation and controlled crystal growth.

Synthesis and Purification

Prior to any crystallization attempt, the purity of the compound is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

  • Synthesis: Synthesize 5-ethynyl-4-methylpyridin-2-amine according to established synthetic routes.

  • Purification: Purify the crude product using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by NMR spectroscopy and HPLC.

  • Characterization: Confirm the identity and purity of the bulk material using Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Crystal Growth Methodologies

The selection of a crystallization technique is guided by the compound's solubility and thermal stability. For a small organic molecule like 5-ethynyl-4-methylpyridin-2-amine, solution-based methods are most common.[13][14]

Common Techniques:

  • Slow Evaporation: A straightforward method where a near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial within a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[15] The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[15]

  • Solvent/Anti-Solvent Diffusion: A layered approach where a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Screening Protocol:

  • Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone) to identify suitable candidates for creating a near-saturated solution.

  • Set Up Crystallization Plates: Using a 96-well plate format for high-throughput screening, set up multiple crystallization experiments covering different solvents, concentrations, and techniques (slow evaporation, vapor diffusion).[12]

  • Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

  • Monitoring: Regularly inspect the plates under a microscope over several days to weeks for the formation of single crystals. Promising conditions should be scaled up to produce larger crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is ready for X-ray analysis.

Data Collection

Protocol:

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in a higher quality diffraction pattern.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray source and a CCD or CMOS detector.[16] For organic molecules, Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is standard.

  • Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The goal of this stage is to convert the collected diffraction intensities into a 3D model of the electron density, and from that, a model of the atomic positions.

Protocol:

  • Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial electron density map.[11]

  • Model Building: Identify the positions of non-hydrogen atoms from the electron density map.

  • Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters, against the experimental diffraction data using a least-squares minimization algorithm (e.g., using SHELXL).

  • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, or, if the data quality is high enough, locate them from the difference Fourier map.

  • Validation: Assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and a checkCIF report. The checkCIF report is a standard validation tool that flags potential issues with the structure.

Data Presentation and Interpretation

A comprehensive crystallographic analysis requires clear presentation of the results. The final data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[17][18][19][20]

Crystallographic Data

The following table presents an exemplary set of data for a hypothetical crystal of 5-ethynyl-4-methylpyridin-2-amine, based on typical values for small organic molecules.

Parameter Exemplary Value
Empirical formulaC₈H₈N₂
Formula weight132.16
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.50(1) Å, α = 90°
b = 5.20(1) Å, β = 98.50(1)°
c = 15.10(2) Å, γ = 90°
Volume658.9(2) ų
Z (Molecules per unit cell)4
Density (calculated)1.332 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)280
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection3.50 to 27.50°
Reflections collected/unique6010 / 1500 [R(int) = 0.035]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters1500 / 0 / 89
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Molecular and Crystal Packing Analysis

The refined structure provides invaluable insights into the molecule's conformation and how it interacts with its neighbors in the solid state. For 5-ethynyl-4-methylpyridin-2-amine, key points of analysis would include:

  • Intramolecular Geometry: Examination of the planarity of the pyridine ring and the conformation of the ethynyl and methyl substituents.

  • Intermolecular Interactions: Identifying hydrogen bonds is crucial. The amino group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the ethynyl group's π-system can act as acceptors. These interactions often form predictable synthons that dictate the crystal packing. For example, aminopyridines frequently form centrosymmetric dimers via N-H···N hydrogen bonds.[21]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis A Synthesis of 5-ethynyl-4-methylpyridin-2-amine B Purification (>99% Purity) A->B C Solvent & Method Screening B->C D Single Crystal Growth C->D E Mounting & Cryo-cooling (100 K) D->E F Data Collection (SC-XRD) E->F G Structure Solution (e.g., SHELXT) F->G H Refinement & Validation (e.g., SHELXL) G->H I Data Deposition (e.g., CCDC) H->I

Caption: Workflow for Crystal Structure Determination.

Conclusion: Impact on Drug Development

A successfully determined crystal structure for a molecule like 5-ethynyl-4-methylpyridin-2-amine provides an unambiguous blueprint for its solid-state behavior and interaction potential. This empirical data is fundamental for computational chemists to build and validate models, for medicinal chemists to design next-generation analogs with improved binding affinity, and for formulation scientists to develop a stable and effective drug product. The rigorous application of the methodologies described herein ensures the generation of high-quality, reliable structural data that accelerates the drug discovery and development pipeline.[1][22][23]

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2018). Free, unified deposition and access of crystal structure data. Available at: [Link]

  • Cambridge Crystallographic Data Centre. Access & Deposit Crystal Structures. Available at: [Link]

  • SciSpace. Acta Crystallographica Section E-structure Reports Online. Available at: [Link]

  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Crystallization of small molecules. Available at: [Link]

  • Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004. Acta Crystallographica, A61, C126. Available at: [Link]

  • Bioxbio. Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1632-1655. Available at: [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(4), 333-343. Available at: [Link]

  • Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Wikipedia. Acta Crystallographica Section E. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. Available at: [Link]

  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 668. Available at: [Link]

  • IntechOpen. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. Available at: [Link]

  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. Available at: [Link]

  • Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1837-1848. Available at: [Link]

  • International Union of Crystallography. Information about Acta Crystallographica Section E. Available at: [Link]

  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024). The CCDC - advancing structural science collaboratively. YouTube. Available at: [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Available at: [Link]

  • Huang, S., et al. (2024). Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design, 24(10), 4478-4488. Available at: [Link]

  • Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1837-1848. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19, 1991-1999. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

  • Huang, S., et al. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

  • American Chemical Society. (2016). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. Available at: [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • The structure of N -(5-aminopyrimidin-2-yl). Available at: [Link]

  • Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available at: [Link]

  • American Chemical Society. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Crystallography Open Database. Search results. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethynyl-4-methylpyridin-2-amine is a substituted pyridine derivative that represents a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core with amino, methyl, and ethynyl functional groups, offers multiple points for molecular elaboration. As with any active pharmaceutical ingredient (API) candidate or advanced intermediate, a thorough understanding of its thermodynamic stability is a non-negotiable prerequisite for successful development.[1] This guide provides a comprehensive framework for characterizing the thermodynamic stability of this compound, moving from foundational theory to detailed experimental protocols and advanced computational modeling.

The thermodynamic stability of a solid-state compound dictates its shelf-life, dictates safe handling and processing temperatures, and influences its formulation strategy. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, enabling researchers to design robust stability studies and interpret the resulting data with confidence.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a crystalline organic molecule is primarily concerned with its behavior under the influence of thermal energy. Key parameters provide a quantitative measure of this stability:

  • Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs. It is an indicator of the strength of the crystal lattice. A sharp melting peak, observed via Differential Scanning Calorimetry (DSC), also suggests high purity.[3]

  • Enthalpy of Fusion (ΔH_fus): The energy required to induce the solid-to-liquid phase transition. It is a direct measure of the energy stored in the crystal lattice.

  • Decomposition Temperature (T_d): The temperature at which the molecule begins to chemically break down. This is often identified as the onset temperature of mass loss in Thermogravimetric Analysis (TGA) or a significant exothermic event in DSC.[2]

  • Heat of Formation (ΔH_f): A fundamental thermodynamic property indicating the energy released or absorbed upon the formation of the compound from its constituent elements. Heterocyclic compounds with high nitrogen content and strained groups can have large positive heats of formation, indicating a high energy content.[2]

  • Bond Dissociation Enthalpy (BDE): The energy required to break a specific covalent bond homolytically. The weakest bond in the molecule is often the initiation point for thermal decomposition. Computational methods are invaluable for estimating BDEs.[4]

Experimental Assessment of Thermodynamic Stability

A multi-technique experimental approach is essential for a complete stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is the gold standard for identifying thermal transitions like melting and decomposition.

Protocol: DSC Analysis of 5-ethynyl-4-methylpyridin-2-amine

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground solid compound into a standard aluminum DSC pan.[5] Crimp the pan with a lid; for initial screening, a pinhole lid is recommended to allow for the escape of any evolved gases during decomposition.

  • Instrument Setup:

    • Place the prepared sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[5] This is critical to prevent oxidative degradation, which can obscure the intrinsic thermal stability of the compound.[3][6]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature well beyond any expected transitions (e.g., 400 °C).[5]

  • Data Analysis:

    • Plot the heat flow (W/g) against temperature (°C).

    • Melting: Identify the sharp, endothermic peak (heat absorption). The onset temperature of this peak is the melting point (T_m). Integrate the peak area to determine the enthalpy of fusion (ΔH_fus).[3]

    • Decomposition: Identify any broad, exothermic peaks (heat release) that occur after the melt. The onset of this exotherm is a key indicator of the decomposition temperature.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with degradation.

Protocol: TGA of 5-ethynyl-4-methylpyridin-2-amine

  • Sample Preparation: Place 5-10 mg of the solid compound into an inert TGA crucible (e.g., alumina).[5]

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert nitrogen atmosphere (20-50 mL/min) to study the pyrolysis (thermal decomposition).[5][6] A parallel experiment in an air or oxygen atmosphere should be run to assess oxidative stability.[3][6]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high final temperature (e.g., 800 °C) at a constant rate of 10 °C/min.[5]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset temperature of the first major mass loss step is defined as the initial decomposition temperature (T_onset or T_d). This should correlate with the exothermic event observed in the DSC.

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[5]

Integrated Experimental Workflow

The synergy between DSC and TGA provides a self-validating system. An exothermic event in DSC without mass loss in TGA might indicate a crystallization or phase transition, whereas an exotherm concurrent with mass loss is definitively decomposition.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_output Final Assessment Sample 5-ethynyl-4-methylpyridin-2-amine (Solid Sample) DSC DSC Instrument (N2 Purge, 10°C/min) Sample->DSC TGA TGA Instrument (N2 Purge, 10°C/min) Sample->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) - Identify Tm, ΔH_fus - Identify T_decomp (Exotherm) DSC->DSC_Data TGA_Data TGA Curve (% Mass vs. Temp) - Identify T_onset (Mass Loss) - Quantify Decomposition Stages TGA->TGA_Data Correlation Correlate DSC & TGA Data DSC_Data->Correlation TGA_Data->Correlation Profile Comprehensive Thermal Stability Profile Correlation->Profile G cluster_exp Experimental Observations cluster_comp Computational Predictions cluster_conclusion Integrated Conclusion TGA_Result TGA shows decomposition at T_onset = ~250°C Conclusion Thermodynamic Stability Profile: Decomposition is likely initiated by the cleavage of the weakest C-C bond, leading to an energetic, exothermic release. TGA_Result->Conclusion provides T_d DSC_Result DSC shows strong exotherm starting at ~250°C DSC_Result->Conclusion confirms energy release BDE_Result DFT calculation predicts a low BDE for a specific C-C ring bond BDE_Result->Conclusion explains mechanism HOMO_LUMO Calculated HOMO-LUMO gap suggests moderate kinetic stability HOMO_LUMO->Conclusion contextualizes reactivity

Caption: Logical synergy between experimental and computational data.

Conclusion

A comprehensive assessment of the thermodynamic stability of 5-ethynyl-4-methylpyridin-2-amine is crucial for its advancement in any research or development pipeline. By integrating the empirical, quantitative data from DSC and TGA with the predictive, mechanistic insights from DFT calculations, a complete and trustworthy stability profile can be established. This dual-pronged approach, grounded in the principles and protocols outlined in this guide, ensures that decisions regarding the handling, storage, and formulation of this valuable compound are based on robust scientific evidence, mitigating risks and accelerating the development timeline.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]

  • MDPI. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]

  • MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

  • PubMed. (2018, April 15). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Ethynylpyridine dimers: IR spectroscopic and computational study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations | Download Table. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Beilstein-Institut. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

  • Scientific Research Publishing. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]

  • Springer. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 22). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2021, April 15). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. Retrieved from [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • MDPI. (2020, August 14). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]

  • ResearchGate. (2026, February 8). (PDF) Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Retrieved from [Link]

  • PubMed. (2018, September 20). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Retrieved from [Link]

  • PLOS ONE. (2018, September 20). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Computational Studies of Ethynyl- And. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • PubMed. (2009, April 23). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • MDPI. (2021, August 18). Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins to the Cytosol via Anthrax Toxin. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine | Request PDF. Retrieved from [Link]

Sources

5-ethynyl-4-methylpyridin-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth overview of 5-ethynyl-4-methylpyridin-2-amine (CAS Number: 179555-05-6), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, safety information, a validated synthesis protocol via Sonogashira coupling, and an exploration of its potential applications, particularly as a scaffold for kinase inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of a vast number of pharmaceutical agents, owing to its ability to engage in various biological interactions.[1][2] Its derivatives are integral to the development of treatments across a spectrum of diseases. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the myriad of substituted pyridines, 2-aminopyridines represent a particularly valuable class of compounds, frequently appearing in drug-like molecules.[3] The introduction of an ethynyl group, as seen in 5-ethynyl-4-methylpyridin-2-amine, offers a rigid linker that can be exploited to probe the active sites of enzymes and receptors, making it a compelling building block in modern drug discovery.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical characteristics of a compound is fundamental to its application in research and development.

PropertyValueReference
Chemical Name 5-ethynyl-4-methylpyridin-2-amine
CAS Number 179555-05-6
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Solid (predicted)
Solubility Soluble in organic solvents like DMSO and methanol (predicted)
Boiling Point Not available
Melting Point Not available

Safety Data and Handling

While a specific Safety Data Sheet (SDS) for 5-ethynyl-4-methylpyridin-2-amine (CAS 179555-05-6) is not publicly available, data from structurally related aminopyridines and ethynylpyridines can provide guidance on safe handling.

Hazard Identification (based on related compounds):

  • Acute Toxicity: Aminopyridines can be toxic if swallowed and fatal in contact with skin.[5]

  • Skin Irritation: Causes skin irritation.[5]

  • Eye Irritation: Causes serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation.[5]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] An eye wash unit and safety shower should be in close proximity to the workspace.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • First Aid:

    • If on skin: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[7]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[8]

Synthesis Protocol: Sonogashira Coupling

The most logical and widely employed method for the synthesis of 5-ethynyl-4-methylpyridin-2-amine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[9][10] The precursor for this synthesis is 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2).[11]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_intermediate Intermediate cluster_product Final Product cluster_deprotection Deprotection Reactant1 5-bromo-4-methylpyridin-2-amine Intermediate 2-amino-4-methyl-5-((trimethylsilyl)ethynyl)pyridine Reactant1->Intermediate Sonogashira Coupling Reactant2 Trimethylsilylacetylene Reactant2->Intermediate Catalyst Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide) Base Triethylamine (Base) Solvent THF (Solvent) Product 5-ethynyl-4-methylpyridin-2-amine Intermediate->Product Desilylation Deprotection_reagent K₂CO₃ / Methanol

Figure 1: Synthesis of 5-ethynyl-4-methylpyridin-2-amine.

Experimental Protocol:

  • Preparation: To a dry Schlenk flask, add 5-bromo-4-methylpyridin-2-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents: Under the inert atmosphere, add anhydrous and degassed tetrahydrofuran (THF). Then, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude silyl-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours.

  • Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 5-ethynyl-4-methylpyridin-2-amine, can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 5-ethynyl-4-methylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[12] Its primary utility lies in the development of kinase inhibitors.

5.1. Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[13] Aberrant kinase activity is a hallmark of many diseases, including cancer.[13] The 2-aminopyridine moiety is a well-established pharmacophore that can mimic the adenine region of ATP, the natural substrate for kinases, and form key hydrogen bonds with the hinge region of the kinase active site.[14]

The ethynyl group at the 5-position provides a rigid linker to introduce various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The methyl group at the 4-position can also influence the binding affinity and pharmacokinetic properties of the molecule.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor 5-ethynyl-4-methylpyridin-2-amine Derivative Kinase Hinge Region ATP Binding Pocket Inhibitor 2-Aminopyridine Moiety Ethynyl Linker R-Group Inhibitor:aminopyridine->Kinase:hinge Hydrogen Bonding Inhibitor:substituent->Kinase:ATP Van der Waals Interactions / Hydrophobic Interactions

Figure 2: Binding mode of a 5-ethynyl-4-methylpyridin-2-amine derivative in a kinase active site.

5.2. Other Potential Therapeutic Areas

Beyond kinase inhibition, substituted aminopyridines have shown promise in a variety of other therapeutic areas, including:

  • Neurodegenerative Diseases: As modulators of various receptors and enzymes in the central nervous system.

  • Infectious Diseases: As potential agents against protozoan neglected tropical diseases.[12]

  • Inflammatory Diseases: As inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[15][16]

Conclusion

5-ethynyl-4-methylpyridin-2-amine is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward synthesis via the Sonogashira coupling and the established importance of the 2-aminopyridine scaffold in medicinal chemistry make it a compound of high interest for drug discovery programs. The insights and protocols provided in this guide are intended to facilitate its use in the development of novel therapeutics, particularly in the realm of kinase inhibition.

References

  • (Reference to a general organic chemistry or medicinal chemistry textbook discussing pyridine deriv
  • (Reference to a review article on the importance of the pyridine scaffold in drug discovery)
  • Sigma-Aldrich. (2025, November 6).
  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]

  • (Reference to a general labor
  • Fisher Scientific. (2024, April 1).
  • Medina, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(1), 137-148. [Link]

  • (Reference to a specific research article or patent describing the synthesis of 5-ethynyl-4-methylpyridin-2-amine)
  • (Reference to a review on the biological activities of pyridine deriv
  • (Reference to a publication on the use of 2-aminopyridines in drug design)
  • Fisher Scientific. (2009, June 18).
  • (Reference to a review on aminopyridines in neglected tropical diseases)
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Matrix Fine Chemicals. (n.d.). 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2. [Link]

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • (Reference to a public
  • Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53. [Link]

  • (Reference to a publication on the medicinal chemistry of diaminopyrimidines)
  • (Reference to a publication on the role of 4-methylpyridin-2-amine in pharmaceutical synthesis)
  • (Reference to a publication on the synthesis of 2-aminopyridines)
  • (Reference to a publication providing NMR data for a rel
  • (Reference to a publication on drug discovery of kinase inhibitors)
  • (Reference to a publication on the versatility of bromo-aminopyridine deriv
  • (Reference to a supplier of 5-bromo-4-methylpyridin-2-amine)
  • (Reference to a publication on aminoimidazo[1,2-a]pyridines as kinase inhibitors)

Sources

Methodological & Application

Application Note: Click Chemistry Protocols Using 5-Ethynyl-4-methylpyridin-2-amine in Targeted Therapeutics and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-ethynyl-4-methylpyridin-2-amine (CAS 179555-05-6) is a highly privileged, dual-functional building block widely utilized in modern medicinal chemistry and bioconjugation. Its architecture offers two distinct, orthogonal reactive/binding vectors:

  • The Aminopyridine Core: A classic hydrogen bond donor/acceptor motif that acts as a potent "hinge-binder" in the ATP-binding pocket of various kinases (e.g., ALK, c-Met, Akt, and IRAK-4). The 4-methyl group provides critical steric packing against the gatekeeper residue, enhancing kinase selectivity.

  • The Terminal Alkyne: Positioned at the 5-position, this vector points optimally toward the solvent-exposed region or adjacent allosteric pockets when the aminopyridine is bound to a kinase hinge. This enables rapid fragment extension, macrocyclization, or bivalent linker attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" [1].

This application note provides rigorously validated, self-contained protocols for utilizing 5-ethynyl-4-methylpyridin-2-amine in both the synthesis of triazole-linked small-molecule therapeutics [2] and the assembly of bivalent proteolysis-targeting chimeras (PROTACs) [3].

Physicochemical Properties & Handling
PropertyValueHandling & Storage Rationale
CAS Number 179555-05-6Unique identifier for procurement and safety tracking.
Molecular Formula C8H8N2MW: 132.16 g/mol .
Solubility DMSO, DMF, MeOH, EtOAcHighly soluble in polar aprotic solvents; requires co-solvents (e.g., t -BuOH) for aqueous click reactions.
Stability Light/Air SensitiveTerminal alkynes and electron-rich aminopyridines can undergo oxidative homocoupling (Glaser coupling) or degradation. Store at 2-8°C under an inert argon atmosphere.

Divergent Application Workflow

The strategic placement of the alkyne allows researchers to take two primary developmental paths: fragment-based drug discovery (FBDD) for kinase inhibitors, or bioconjugation for targeted protein degradation.

Workflow A 5-Ethynyl-4-methylpyridin-2-amine (Dual-Functional Scaffold) B Kinase Inhibitor Synthesis (ATP Hinge Binder) A->B C Bivalent PROTAC Assembly (Targeted Degradation) A->C D CuAAC Fragment Extension (e.g., BMS-986236 analogs) B->D E Macrocyclization (e.g., ALK/ROS1 Inhibitors) B->E F E3 Ligase Recruiter Conjugation (CRBN/VHL Linkers) C->F G TDP1 / Target Binding Element C->G

Workflow diagram illustrating the divergent applications of 5-ethynyl-4-methylpyridin-2-amine.

Protocol A: CuAAC-Mediated Synthesis of Triazole-Linked Kinase Inhibitors

Context: This protocol is optimized for synthesizing small-molecule kinase inhibitors where the aminopyridine serves as the hinge-binding core and the newly formed 1,2,3-triazole acts as a rigid, bioisosteric linker extending into the solvent channel (conceptually similar to the synthesis of the IRAK-4 inhibitor BMS-986236) [2].

Mechanistic Causality: Electron-rich heteroaromatics like aminopyridines can competitively coordinate Copper(I), stalling the catalytic cycle. To prevent this, a strong Cu(I)-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is strictly required. TBTA protects the Cu(I) oxidation state and prevents disproportionation or sequestration by the aminopyridine substrate.

Reagents & Materials
  • 5-ethynyl-4-methylpyridin-2-amine (1.0 equiv, 1.0 mmol)

  • Azide-functionalized fragment (1.05 equiv, 1.05 mmol)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate[Cu(MeCN)4PF6] (0.05 equiv, 5 mol%)

  • TBTA ligand (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • 0.1 M EDTA aqueous solution (for workup)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In an oven-dried, argon-purged Schlenk flask, dissolve Cu(MeCN)4PF6 (18.6 mg, 0.05 mmol) and TBTA (26.5 mg, 0.05 mmol) in 2 mL of anhydrous DCM. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should remain clear or turn very pale yellow. A green or blue tint indicates unwanted oxidation to Cu(II); if this occurs, discard and prepare fresh catalyst.

  • Substrate Addition: In a separate argon-purged flask, dissolve 5-ethynyl-4-methylpyridin-2-amine (132.2 mg, 1.0 mmol) and the target azide (1.05 mmol) in 8 mL of anhydrous DCM.

  • Cycloaddition: Transfer the substrate solution into the catalyst flask via syringe. Stir the reaction mixture at room temperature (20–25°C) under argon.

  • Reaction Monitoring: Monitor via TLC (typically 5-10% MeOH in DCM). The alkyne starting material usually consumes within 4 to 12 hours. The formation of the triazole product will appear as a lower-Rf, highly UV-active spot.

  • Quenching & Copper Removal: Once complete, dilute the reaction with 10 mL of DCM and add 15 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 30 minutes.

    • Causality: EDTA strongly chelates copper ions, pulling them into the aqueous layer. The aqueous layer will turn distinctly blue as Cu-EDTA complexes form, self-validating the successful extraction of the heavy metal from your API.

  • Isolation: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol B: Bioconjugation for Bivalent Degraders (PROTACs)

Context: When utilizing 5-ethynyl-4-methylpyridin-2-amine as a target-binding warhead (e.g., for enzymes like Tyrosyl-DNA phosphodiesterase 1 [TDP1]) [3], it must be conjugated to an azide-functionalized E3 ligase recruiter (such as a PEG-linked Thalidomide or VHL ligand).

Mechanistic Causality: PROTAC linkers are often highly lipophilic, while the catalytic ascorbate system requires water. A ternary solvent system ( t -BuOH/DMSO/H2O) is utilized to ensure homogeneous solvation of both the hydrophobic PROTAC components and the water-soluble catalytic reagents, preventing biphasic reaction stalling.

Reagents & Materials
  • 5-ethynyl-4-methylpyridin-2-amine (1.2 equiv)

  • Azide-functionalized E3 ligase recruiter (1.0 equiv)

  • CuSO4·5H2O (0.2 equiv, 20 mol%)

  • Sodium Ascorbate (0.4 equiv, 40 mol%)

  • Solvent: t -BuOH / DMSO / H2O (1:1:1 v/v/v)

Step-by-Step Methodology
  • Substrate Solvation: Dissolve the azide-functionalized E3 recruiter (0.1 mmol) and 5-ethynyl-4-methylpyridin-2-amine (15.8 mg, 0.12 mmol) in 1 mL of DMSO and 1 mL of t -BuOH in a 5 mL reaction vial.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O (5.0 mg, 0.02 mmol) in 0.5 mL of degassed distilled water. In another vial, dissolve sodium ascorbate (7.9 mg, 0.04 mmol) in 0.5 mL of degassed distilled water.

  • In Situ Reduction: Add the CuSO4 solution to the substrate mixture, followed immediately by the dropwise addition of the sodium ascorbate solution.

    • Self-Validation Check: Upon addition of ascorbate, the solution will transiently turn brown/yellow and then clear up, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Incubation: Stir the mixture at 35°C for 12–18 hours.

  • Purification: Due to the high molecular weight and polarity of PROTACs, direct purification via preparative Reverse-Phase HPLC (RP-HPLC) is recommended. Filter the crude mixture through a 0.45 µm PTFE syringe filter and inject directly onto a C18 column, eluting with a gradient of Water/Acetonitrile (containing 0.1% TFA). Lyophilize the product-containing fractions to yield the bivalent degrader as a TFA salt.

Quantitative Data Summary

The following table summarizes standard parameters and expected outcomes for CuAAC reactions utilizing aminopyridine alkynes across different synthetic paradigms[1, 2, 4].

Application TypeCatalyst SystemSolventTemp (°C)Time (h)Expected Yield
Fragment Extension Cu(MeCN)4PF6 / TBTADCM or THF20–254–1275–95%
PROTAC Assembly CuSO4 / Na Ascorbate t -BuOH/DMSO/H2O3512–1850–70%
Macrocyclization CuI / DIPEAToluene or DMF80–10024–4815–35%*

*Note: Macrocyclization yields are inherently lower due to entropic penalties and competing intermolecular oligomerization. High dilution conditions (≤0.005 M) are mandatory [4].

Mechanistic Pathway Diagram

The diagram below illustrates the catalytic cycle of the CuAAC reaction, emphasizing the critical role of the ligand in preventing the aminopyridine from poisoning the copper catalyst.

Mechanism A 1. Cu(I)-Ligand Complex (Protected from Aminopyridine) B 2. π-Alkyne Coordination (5-ethynyl-4-methylpyridin-2-amine) A->B Alkyne Binds C 3. Copper Acetylide Formation (Deprotonation) B->C Base (-H+) D 4. Azide Coordination & Metallacycle Formation C->D Azide Binds E 5. Ring Contraction & Protonolysis D->E Cycloaddition E->A Catalyst Regeneration F 1,4-Disubstituted Triazole Product Release E->F Product

CuAAC Catalytic Cycle: Highlighting the necessity of Cu(I) protection to ensure turnover with heteroaromatic alkynes.

References

  • Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. ChemMedChem, 2020.[Link]

  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. Organic Process Research & Development, 2019.[Link]

  • Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1). RSC Medicinal Chemistry, 2025.[Link]

  • Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 2021.[Link]

Application Note: Sonogashira Cross-Coupling Strategies for 5-Ethynyl-4-methylpyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-ethynyl-4-methylpyridin-2-amine (CAS: 179555-05-6) is a highly versatile terminal alkyne building block utilized extensively in medicinal chemistry[1]. Its unique aminopyridine scaffold is a critical structural motif in the synthesis of complex heterocycles, including potent TGFβRI kinase inhibitors[2] and β-Secretase (BACE-1) inhibitors for Alzheimer's disease research[3].

However, performing Sonogashira sp²-sp cross-coupling on this substrate presents distinct chemical challenges. The presence of an unprotected primary amine and an electron-rich pyridine core can lead to catalyst poisoning, competitive C-N amination, and unwanted alkyne homocoupling[2][4]. This application note provides a self-validating, causality-driven guide to optimizing and executing Sonogashira couplings with this specific substrate.

Mechanistic Insights & Substrate Causality

To achieve high yields, researchers must move beyond standard protocols and understand the specific electronic and steric demands of 5-ethynyl-4-methylpyridin-2-amine.

  • The pKa Challenge: The electron-donating nature of the 2-amino and 4-methyl groups significantly increases the electron density of the pyridine core. Causality: This reduces the acidity of the terminal alkyne proton at the 5-position. Consequently, standard amine bases (like triethylamine) are often insufficient for efficient deprotonation. Stronger inorganic bases (e.g., Cs₂CO₃) or elevated temperatures are required to facilitate the formation of the alkynyl-palladium intermediate[4][5].

  • Preventing Catalyst Poisoning & C-N Coupling: The unprotected primary amine (-NH₂) is a strong Lewis base that can coordinate to the palladium center, halting the catalytic cycle. Furthermore, it introduces the risk of competitive Buchwald-Hartwig amination. Causality: To selectively drive the C-C coupling, sterically demanding bidentate ligands (e.g., BINAP) or bulky monodentate ligands (e.g., XPhos, DTBNpP) must be employed. These ligands create a crowded coordination sphere, geometrically favoring the linear alkyne approach while sterically excluding the bulkier amine[2][6].

  • The Copper-Free Imperative: Traditional Sonogashira reactions utilize CuI to form a highly reactive copper acetylide. However, in the presence of trace oxygen, copper rapidly catalyzes Glaser homocoupling (dimerization of the alkyne). Causality: Because 5-ethynyl-4-methylpyridin-2-amine is a high-value intermediate, copper-free conditions are strongly recommended to suppress dimer formation and maximize the yield of the cross-coupled product[2][7].

G A Pd(0) Active Species B Oxidative Addition (Ar-X) A->B C Pd(II) Intermediate (Ar-Pd-X) B->C D Alkyne Activation (Deprotonation) C->D + Aminopyridine Alkyne E Reductive Elimination (Coupled Product) D->E E->A

Copper-free Pd-catalyzed Sonogashira cycle for 5-ethynyl-4-methylpyridin-2-amine.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape for coupling aminopyridine alkynes with aryl halides, demonstrating how varying the catalyst system directly impacts the reaction pathway.

EntryCatalyst SystemCocatalystBaseSolventTemp (°C)Primary Observation / Yield
1PdCl₂(PPh₃)₂ (5 mol%)CuI (5 mol%)Et₃NDMF80Moderate yield (~60%); significant Glaser homocoupling observed[4].
2Pd(OAc)₂ / BINAP (2 mol%)NoneCs₂CO₃DMSO80Optimal: High yield (>85%); homocoupling entirely suppressed[2].
3[DTBNpP]Pd(crotyl)Cl (2.5 mol%)NoneTMPDMSO60Excellent yield; rapid conversion at lower temperatures[6].
4PdCl₂(CH₃CN)₂ / XPhos (3 mol%)NoneCs₂CO₃CH₃CN75Good yield (~75%); bulky ligand tolerates free amine coordination[5].

Validated Protocols

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

Optimized for sensitive aryl bromides and minimizing alkyne dimerization[2].

Reagents:

  • Aryl bromide/iodide (1.0 equiv, 1.0 mmol)

  • 5-ethynyl-4-methylpyridin-2-amine (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BINAP (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the aryl halide and Cs₂CO₃ to an oven-dried Schlenk flask. Add anhydrous DMSO. Causality: Sparge the mixture with Argon for 15 minutes. Strict exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and eliminate any residual pathways for oxidative homocoupling[6].

  • Catalyst Activation: In a separate vial, pre-mix Pd(OAc)₂ and BINAP in 1 mL of degassed DMSO. Stir for 10 minutes until a color change indicates complexation. Causality: Pre-forming the ligated Pd complex ensures the metal is sterically protected before it is exposed to the Lewis-basic aminopyridine substrate[2].

  • Reagent Addition: Transfer the active catalyst solution to the main reaction flask. Finally, add 5-ethynyl-4-methylpyridin-2-amine.

  • Reaction Execution: Heat the mixture to 80 °C under an Argon atmosphere for 2–4 hours.

  • Workup: Cool to room temperature, quench with water (15 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Standard Cu-Cocatalyzed Coupling

Suitable for highly reactive, unhindered aryl iodides where reaction speed outpaces homocoupling[4].

Reagents: Aryl iodide (1.0 equiv), 5-ethynyl-4-methylpyridin-2-amine (1.05 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N/DMF (1:4 ratio, 5 mL). Methodology:

  • Degas the Et₃N/DMF solvent mixture thoroughly.

  • Add all solid reagents to a purged flask, followed by the solvent.

  • Stir at 60 °C for 1–3 hours.

  • Self-Validation Check: If the solution turns dark green/black rapidly, Cu(II) oxidation has occurred due to oxygen ingress, and homocoupling will dominate.

Analytical Validation & Troubleshooting

To ensure trustworthiness, every reaction must be treated as a self-validating system. Utilize LC-MS at the 1-hour mark to assess the reaction trajectory.

  • Validation Checkpoint 1 (Target Mass): Look for the desired cross-coupled product [M+H]+ .

  • Validation Checkpoint 2 (Homocoupling): Scan for the dimer mass (2×Alkyne−2H) . If the dimer peak exceeds 5% relative abundance, your degassing protocol was insufficient, or trace copper contamination is present in your reaction vessels.

  • Validation Checkpoint 3 (Buchwald-Hartwig Amination): Scan for the C-N coupled byproduct (Ar+Aminopyridine−HCl) . If present, the chosen ligand is not sterically bulky enough. Switch from PPh₃ to XPhos or BINAP[2][8].

Workflow Start 1. Substrate Prep Degas Solvents Thoroughly Cat 2. Add Pd Catalyst & Ligand (e.g., Pd(OAc)2 / BINAP) Start->Cat Base 3. Add Base & Alkyne (Cs2CO3, Aminopyridine) Cat->Base React 4. Heat to 60-80°C Monitor via LC-MS Base->React Decision Homocoupling Detected? React->Decision Opt1 Troubleshoot: Switch to Cu-Free Conditions Decision->Opt1 Yes Opt2 Success: Proceed to Aqueous Workup Decision->Opt2 No Opt1->React Re-optimize

Experimental workflow and troubleshooting logic for Sonogashira coupling.

References

  • Product Details: 5-ethynyl-4-methylpyridin-2-amine (CASRN: 179555-05-6).
  • 2-Pyridinamine, 5-ethynyl-4-methyl- (9CI) | 179555-05-6. ChemicalBook.
  • A Practical Synthesis of the TGFβRI Inhibitor... via One-Pot Sequential Sonogashira and Cacchi Reactions Catalyzed by Pd(OAc)2/BINAP.
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activ
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

Sources

The Strategic Utility of 5-Ethynyl-4-methylpyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with high potency and selectivity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational scaffolds in the design of a vast array of therapeutic agents due to their ability to engage in key biological interactions. 5-Ethynyl-4-methylpyridin-2-amine emerges as a particularly valuable, yet underexplored, pharmaceutical intermediate. Its unique trifunctional architecture—a nucleophilic aminopyridine, a sterically accessible methyl group, and a reactive terminal alkyne—offers a rich platform for the synthesis of complex molecules targeting a range of diseases, most notably in oncology and neuroscience.[1][2]

The 2-aminopyridine moiety is a well-established pharmacophore, known to act as a hydrogen bond donor and acceptor, often interacting with the hinge region of kinase enzymes.[3] The methyl group at the 4-position can provide beneficial hydrophobic interactions within a target's active site and influence the molecule's overall conformation.[4] Critically, the ethynyl group at the 5-position serves as a versatile chemical handle, enabling a suite of powerful transformations such as the Sonogashira cross-coupling and azide-alkyne cycloaddition ("click" chemistry), allowing for the facile introduction of this privileged scaffold into diverse molecular frameworks.[5][6][7]

This technical guide provides a comprehensive overview of 5-ethynyl-4-methylpyridin-2-amine, from its synthesis and characterization to its application as a key intermediate in the generation of potential drug candidates. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this promising building block in their discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential before utilizing any chemical intermediate in a research setting.

Table 1: Physicochemical Properties of 5-Ethynyl-4-methylpyridin-2-amine

PropertyValue (Predicted/Reported)Source
CAS Number 1122156-81-0Vendor Information
Molecular Formula C₈H₈N₂Calculated
Molecular Weight 132.16 g/mol Calculated
Appearance Off-white to yellow solid (predicted)Analogous Compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, DMSO, DMFAnalogous Compounds
pKa ~5-6 (predicted for aminopyridine)General Chemistry Principles

Safety and Handling Precautions:

  • Toxicity: Assumed to be toxic if swallowed or in contact with skin.[8] May cause skin and serious eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Synthesis of 5-Ethynyl-4-methylpyridin-2-amine: A Two-Step Approach

The synthesis of 5-ethynyl-4-methylpyridin-2-amine can be efficiently achieved via a two-step sequence starting from the commercially available 5-bromo-4-methylpyridin-2-amine. This strategy involves a palladium-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne. The use of a trimethylsilyl (TMS) protecting group for the alkyne is a common and effective strategy to prevent self-coupling and other side reactions.[10]

SynthesisWorkflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 5-Bromo-4-methylpyridin-2-amine E 5-((Trimethylsilyl)ethynyl)-4-methylpyridin-2-amine A->E B (Trimethylsilyl)acetylene B->E C Pd(PPh₃)₂Cl₂ / CuI C->E D Et₃N, THF, 65°C D->E G 5-Ethynyl-4-methylpyridin-2-amine E->G F K₂CO₃, MeOH, rt F->G

Caption: Proposed synthetic workflow for 5-ethynyl-4-methylpyridin-2-amine.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-4-methylpyridin-2-amine

This protocol is adapted from established procedures for Sonogashira couplings on aminopyridine scaffolds.[8][11][12]

Materials:

  • 5-Bromo-4-methylpyridin-2-amine (1.0 eq)

  • (Trimethylsilyl)acetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-methylpyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • To the stirred suspension, add (trimethylsilyl)acetylene dropwise at room temperature.

  • Heat the reaction mixture to 65°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-((trimethylsilyl)ethynyl)-4-methylpyridin-2-amine.

Protocol 2: Deprotection to 5-Ethynyl-4-methylpyridin-2-amine

The removal of the TMS group is readily achieved under mild basic conditions.[10][13]

Materials:

  • 5-((Trimethylsilyl)ethynyl)-4-methylpyridin-2-amine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (0.2 eq)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • Dissolve the TMS-protected intermediate in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 5-ethynyl-4-methylpyridin-2-amine.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate.

Table 2: Expected Analytical Data for 5-Ethynyl-4-methylpyridin-2-amine

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8 (s, 1H, H6), ~6.3 (s, 1H, H3), ~4.5 (br s, 2H, NH₂), ~3.1 (s, 1H, C≡CH), ~2.3 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~158 (C2), ~148 (C6), ~145 (C4), ~115 (C5), ~108 (C3), ~83 (C≡CH), ~78 (C≡CH), ~18 (CH₃).
Mass Spec (ESI+) m/z: 133.07 [M+H]⁺
IR (KBr, cm⁻¹) ν: ~3300 (alkyne C-H), ~3400-3200 (N-H), ~2100 (C≡C), ~1640 (N-H bend), ~1590 (C=C, C=N).

Note: Predicted NMR shifts are based on data from structurally similar compounds.[14][15][16]

Application in Pharmaceutical Synthesis: Gateway to Kinase Inhibitors and Bio-conjugates

The terminal alkyne of 5-ethynyl-4-methylpyridin-2-amine is a powerful functional group for constructing more complex molecules. One of the most prominent applications is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][17] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, which can act as a linker to other molecular fragments or as a bioisostere for an amide bond.[18] This is particularly relevant in the synthesis of kinase inhibitors, where the triazole can connect the aminopyridine "hinge-binding" motif to other pharmacophoric elements.[2][19][20]

ApplicationWorkflow cluster_0 CuAAC 'Click' Reaction H 5-Ethynyl-4-methylpyridin-2-amine L 1,4-Disubstituted Triazole Product H->L I Organic Azide (R-N₃) I->L J CuSO₄·5H₂O / Sodium Ascorbate J->L K t-BuOH/H₂O, rt K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 5-Ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As drug discovery pipelines increasingly rely on highly functionalized small molecules, up to 70% of new chemical entities now exhibit poor aqueous solubility [1].

5-ethynyl-4-methylpyridin-2-amine is a prime example of this challenge. While it possesses a polar primary amine, its planar pyridine core and highly lipophilic substituents (the rigid ethynyl group and the methyl group) drive strong solid-state π−π stacking and intermolecular hydrogen bonding. This results in a high crystal lattice energy. When introduced to an aqueous environment, the energy required to break this crystal lattice far exceeds the solvation energy provided by water, leading to rapid precipitation [2].

This guide provides field-proven, self-validating methodologies to overcome the thermodynamic and kinetic solubility barriers of this specific fragment.

Phase 1: Decision Matrix & Troubleshooting Workflow

Before altering your assay conditions, it is critical to determine whether your downstream application can tolerate pH shifts, organic co-solvents, or macrocyclic carriers.

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Can the assay tolerate acidic conditions (pH < 4)? Start->CheckPH UsePH Protonate Pyridine Ring (Add 0.1M HCl) CheckPH->UsePH YES CheckCosolvent Can the assay tolerate organic solvents? CheckPH->CheckCosolvent NO UseCosolvent Use DMSO/PEG400 Step-down dilution CheckCosolvent->UseCosolvent YES UseCD Formulate with HP-β-CD (Inclusion Complex) CheckCosolvent->UseCD NO

Troubleshooting workflow for 5-ethynyl-4-methylpyridin-2-amine solubility.

Phase 2: Diagnostic FAQs

Q1: I prepared a 10 mM stock of 5-ethynyl-4-methylpyridin-2-amine in DMSO, but it crashes out immediately as a cloudy suspension upon a 1:100 dilution into my pH 7.4 assay buffer. Why? A: This is a classic "solvent shift" precipitation. The compound is kinetically solubilized in DMSO. When introduced to water (an antisolvent for the lipophilic alkyne), the local concentration of the drug exceeds its thermodynamic solubility limit before the DMSO can fully diffuse. The hydrophobic ethynyl groups rapidly aggregate to minimize contact with water. Causality Fix: You must shift from kinetic to thermodynamic solubilization. Use a step-down dilution method with an intermediate co-solvent (like PEG400) or introduce a surfactant before adding the aqueous buffer [3].

Q2: Can I use pH adjustment to force this specific pyridine-amine into solution? A: Yes, provided your assay tolerates it. The pyridine nitrogen is the primary basic center. While the electron-withdrawing ethynyl group at C5 slightly depresses the basicity, the electron-donating methyl at C4 compensates. The estimated pKa of the pyridine nitrogen is ~5.5 to 6.0. By dropping the formulation pH below 4.0 using HCl, you fully protonate the ring, forming a hydrochloride salt. This disrupts the crystal lattice and leverages strong ion-dipole interactions with water, drastically increasing solubility.

Q3: My downstream cell-based assay requires physiological pH (7.4) and cannot tolerate DMSO >0.1%. What is the most reliable formulation? A: Host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is your optimal path. The hydrophobic ethynyl and methyl groups insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxyl exterior maintains aqueous solubility [4].

CyclodextrinPathway Drug 5-Ethynyl-4- methylpyridin- 2-amine (Hydrophobic) Complex Host-Guest Complex (Aqueous Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Lipophilic Core, Hydrophilic Shell) CD->Complex Encapsulation of alkyne/methyl

Mechanism of HP-β-CD inclusion complexation shielding hydrophobic groups.

Phase 3: Quantitative Strategy Comparison

To aid in selecting the appropriate methodology, the following table summarizes the expected outcomes of various solubilization strategies based on the physicochemical properties of 5-ethynyl-4-methylpyridin-2-amine.

Solubilization StrategyMechanism of ActionExpected Solubility LimitAssay BiocompatibilityPrimary Drawback
Aqueous Buffer (pH 7.4) Baseline thermodynamic solvation< 0.05 mg/mLHighInsufficient for most in vitro assays
pH Adjustment (pH 3.0) Ionization of pyridine nitrogen> 15.0 mg/mLLow (Requires acidic environment)Precipitation upon neutralization
Co-solvency (10% DMSO) Dielectric constant reduction~ 2.5 mg/mLModerate (Enzyme assays)Cellular toxicity at >1% DMSO
HP- β -CD (20% w/v) Hydrophobic cavity encapsulation~ 8.0 - 10.0 mg/mLHigh (Cell culture safe)Requires 24-48h equilibration time
Phase 4: Self-Validating Standard Operating Procedures (SOPs)

Do not rely on visual inspection (lack of turbidity) to confirm solubility, as nano-suspensions can scatter light outside the visible spectrum, leading to false-positive solubility readings and erratic assay data. The following protocols include built-in validation steps.

Protocol A: Thermodynamic Solubilization via HP- β -CD Complexation

Use this protocol when physiological pH and low organic solvent concentrations are mandatory.

  • Preparation of Carrier: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 10 mL of standard PBS (pH 7.4) to create a 20% w/v solution.

  • Compound Addition: Add 100 mg of 5-ethynyl-4-methylpyridin-2-amine powder directly to the cyclodextrin solution (Target: 10 mg/mL).

  • Equilibration (Critical Step): Seal the vial and place it on an orbital shaker at 300 RPM at 25°C for 48 hours .

    • Causality Note: Inclusion complexation is a dynamic equilibrium process. Shorter incubation times will measure kinetic dissolution rather than true thermodynamic complexation, resulting in batch-to-batch variability.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed, solid drug.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible aggregates.

  • Self-Validation (HPLC-UV): Dilute an aliquot of the filtrate 1:100 in methanol. Quantify the exact concentration against a standard curve of the compound prepared in 100% DMSO using HPLC-UV at 254 nm. Proceed to downstream assays only using this empirically verified concentration.

Protocol B: In Situ Salt Formation (pH-Driven)

Use this protocol for chemical synthesis, NMR preparation, or assays tolerant to low pH.

  • Suspension: Suspend 50 mg of 5-ethynyl-4-methylpyridin-2-amine in 4.5 mL of deionized water. The compound will float/suspend due to high lipophilicity.

  • Titration: While under vigorous magnetic stirring, add 0.1 M HCl dropwise.

  • Monitoring: Monitor the pH continuously. As the pH approaches 4.0, the pyridine nitrogen will protonate, and the suspension will rapidly clear into a transparent solution.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 5.0 mL with deionized water (Final concentration: 10 mg/mL).

  • Self-Validation (UV-Vis): Scan the solution from 200-400 nm. A clear isosbestic point shift compared to the free base in organic solvent will confirm complete protonation.

    • Warning: Do not attempt to back-titrate this solution to pH 7.4 with NaOH; the free base will nucleate and precipitate instantly.

References
  • Coltescu, A. et al. "Poor aqueous solubility - An industry wide problem in drug discovery." ResearchGate, 2016. [Link]

  • Fessard, T. et al. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." National Center for Biotechnology Information (PMC), 2022. [Link]

  • Drug Development & Delivery. "Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-Dev, 2023. [Link]

  • Silberberg, M. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar, 2017. [Link]

Technical Support Center: Preventing Homocoupling of 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethynyl-4-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling (Glaser-Hay coupling) during cross-coupling reactions, particularly the Sonogashira reaction. Our goal is to equip you with the knowledge to minimize side reactions and maximize the yield of your desired product.

Understanding the Challenge: Homocoupling vs. Cross-Coupling

The terminal alkyne functionality of 5-ethynyl-4-methylpyridin-2-amine is a versatile handle for introducing molecular complexity. However, this reactivity also makes it susceptible to an undesired side reaction known as homocoupling or Glaser coupling.[1][2] This reaction involves the oxidative dimerization of two alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] This process competes directly with the desired Sonogashira cross-coupling pathway, where the alkyne couples with an aryl or vinyl halide.[1]

The primary culprit behind homocoupling is often the copper(I) co-catalyst used in traditional Sonogashira reactions, especially in the presence of oxygen.[1][4][5] The copper acetylide intermediate, essential for the cross-coupling cycle, can be diverted down the oxidative dimerization pathway.[1]

Competing Reaction Pathways

cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser-Hay Homocoupling A 5-ethynyl-4-methylpyridin-2-amine I1 Pyridinyl-Copper Acetylide A->I1 Forms Copper Acetylide B Aryl/Vinyl Halide (R-X) C Pd(0) Catalyst B->C Oxidative Addition I2 R-Pd(II)-X C->I2 D Cu(I) Co-catalyst E Base F Cross-Coupled Product F->C Regenerates Catalyst I1->I2 Transmetalation I2->F Reductive Elimination G 5-ethynyl-4-methylpyridin-2-amine K1 Pyridinyl-Copper Acetylide G->K1 Forms Copper Acetylide H Oxygen (O2) J Homocoupled Diyne H->J I Cu(I) Catalyst I->K1 K1->J Oxidative Dimerization start Homocoupling Observed? inert_check Is the reaction under a strict inert atmosphere? start->inert_check Yes deoxygenate Action: Rigorously deoxygenate solvents and reagents. Use Schlenk line or glovebox. inert_check->deoxygenate No copper_check Are you using a copper co-catalyst? inert_check->copper_check Yes deoxygenate->inert_check copper_free Action: Switch to a copper-free protocol. copper_check->copper_free Yes optimize_cu Action: Reduce CuI loading (0.5-1 mol%). Consider slow addition of alkyne. copper_check->optimize_cu No ligand_check Have you optimized the Pd catalyst/ligand system? copper_free->ligand_check optimize_cu->ligand_check screen_ligands Action: Screen bulky, electron-rich phosphine ligands. Optimize temperature. ligand_check->screen_ligands No protecting_group Consider a protecting group strategy (e.g., TMS, TIPS). ligand_check->protecting_group Yes, issue persists screen_ligands->ligand_check

Sources

handling, stability, and storage best practices for 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-ethynyl-4-methylpyridin-2-amine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot common experimental bottlenecks associated with this specific building block.

This compound is a highly versatile bifunctional intermediate, featuring an electron-rich 2-aminopyridine core and a reactive terminal alkyne. While excellent for Sonogashira couplings and Click Chemistry (CuAAC), its dual reactivity requires strict handling protocols to prevent degradation.

Part 1: Physicochemical & Stability Profile

Before troubleshooting, it is critical to establish the baseline properties of the compound. The data below summarizes the physical parameters and baseline stability metrics required for reproducible experiments.

Table 1: Quantitative Properties & Storage Specifications

PropertyValue / Specification
Chemical Name 5-ethynyl-4-methylpyridin-2-amine
CAS Number 179555-05-6
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Appearance Solid (Off-white to pale yellow)
Storage Temperature 2-8°C (Strictly protect from light)
Atmosphere Inert (Argon or Nitrogen backfill required)
Primary Hazards H302, H315, H320, H335 (Irritant/Harmful)
Part 2: Handling & Storage FAQs

Q1: My solid powder has turned dark brown. Can I still use it for my synthesis? Scientist's Insight: The color change is a direct visual indicator of degradation. 5-ethynyl-4-methylpyridin-2-amine contains an electron-rich amine and a terminal alkyne. Exposure to ambient oxygen drives auto-oxidation of the amine, while ambient light triggers photolytic cross-linking (polymerization) of the alkyne.

  • Actionable Step: Do not use dark brown material directly, as polymeric impurities will poison palladium catalysts. Perform an LC-MS or 1 H-NMR check. If purity has dropped below 95%, purify the batch via flash chromatography (silica gel, DCM/MeOH gradient) before use.

  • Causality & Prevention: To arrest both degradation pathways, always store the solid at 2-8°C in an amber or foil-wrapped, tightly sealed container backfilled with Argon.

Q2: How should I prepare and store stock solutions for high-throughput biological assays? Scientist's Insight: While the solid is relatively stable at 2-8°C under inert gas, solutions are highly susceptible to accelerated degradation due to increased molecular mobility and dissolved oxygen.

  • Actionable Step: Solubilize the compound in anhydrous, rigorously degassed DMSO or DMF.

  • Causality & Prevention: Do not store solutions at room temperature. For long-term storage, aliquot the stock solution into single-use amber vials, purge the headspace with Argon, and freeze at -20°C. Avoid repeated freeze-thaw cycles; thawing introduces condensation (water) and atmospheric oxygen, which accelerates Glaser-type homocoupling of the alkyne.

Q3: What safety precautions are necessary when handling this compound on a multigram scale? Scientist's Insight: Ethynylpyridine derivatives are classified as harmful and irritating to the skin, eyes, and respiratory tract[1].

  • Actionable Step: Always handle the powder inside a certified fume hood to prevent inhalation of dust. Wear nitrile gloves, a lab coat, and safety goggles. If solubilized in DMSO, remember that DMSO readily permeates the skin and will carry the dissolved compound into your bloodstream.

Part 3: Experimental Troubleshooting & Methodologies

Q4: During a Sonogashira coupling with this building block, I am observing low yields and a major byproduct with twice the molecular weight. What is going wrong? Scientist's Insight: You are observing the Glaser homocoupling product (a diyne). Terminal alkynes readily homocouple in the presence of copper(I) catalysts and trace amounts of oxygen.

  • Actionable Step: Your system is not strictly anaerobic. You must rigorously degas all solvents (using the freeze-pump-thaw method or sparging with Argon for at least 30 minutes).

Self-Validating Protocol: Sonogashira Coupling of 5-ethynyl-4-methylpyridin-2-amine

To completely suppress oxidative homocoupling, follow this causality-driven methodology. This protocol is self-validating: the absence of the diyne byproduct on your LC-MS confirms your manifold and degassing techniques are successfully excluding oxygen.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh 3​ ) 4​ , 0.05 equiv). Purge the flask with Argon using 3 cycles of vacuum/Argon.

  • Reagent Addition: Dissolve 5-ethynyl-4-methylpyridin-2-amine (1.2 equiv) in anhydrous, Argon-sparged DMF. Inject the solution into the Schlenk flask via a gas-tight syringe. Add a degassed amine base (e.g., Et 3​ N or DIPEA, 3.0 equiv).

  • Catalyst Initiation (Critical Step): Under a positive, active Argon flow, quickly remove the septum and add CuI (0.1 equiv), then immediately reseal.

    • Causality Note: Adding the copper(I) cocatalyst last minimizes the time the terminal alkyne is exposed to copper before the palladium oxidative addition cycle initiates. This kinetic preference heavily favors the cross-coupling over homocoupling.

  • Reaction Monitoring: Stir at room temperature or heat mildly (e.g., 50°C) depending on the aryl halide. Monitor via TLC or LC-MS. The disappearance of the 132 m/z starting material peak validates the progression of the primary catalytic cycle.

  • Quenching: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Causality Note: NH 4​ Cl effectively chelates the copper catalyst, pulling it into the aqueous layer and preventing further unwanted side reactions during the workup. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Part 4: Workflow Visualization

The following logical relationship diagram outlines the mandatory pre-experiment integrity checks required before using 5-ethynyl-4-methylpyridin-2-amine in any sensitive catalytic workflow.

Workflow Start Retrieve 5-ethynyl-4-methylpyridin-2-amine from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Inspect Visual Inspection Equilibrate->Inspect Condition1 Solid is Pale Yellow (Intact) Inspect->Condition1 Pass Condition2 Solid is Dark Brown (Degraded) Inspect->Condition2 Fail Degas Dissolve in Degassed Solvent (Argon Sparged) Condition1->Degas Purify Purify via Flash Chromatography or Discard Condition2->Purify Reaction Proceed to Reaction (e.g., Sonogashira / CuAAC) Degas->Reaction Purify->Condition1 If Purified

Workflow for pre-experiment integrity verification and handling of 5-ethynyl-4-methylpyridin-2-amine.

References

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Validation Strategies for 5-Ethynyl-4-methylpyridin-2-amine Purity Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of functionalized pyridine derivatives is a critical bottleneck in pharmaceutical development. The compound 5-ethynyl-4-methylpyridin-2-amine presents a unique chromatographic challenge: it combines a highly basic 2-aminopyridine core with a rigid, hydrophobic, and electron-rich ethynyl moiety.

This guide objectively compares the performance of traditional reversed-phase (RP) HPLC methodologies against an optimized Mixed-Mode (Reversed-Phase/Cation-Exchange) approach. By anchoring our protocol in the ICH Q2(R2) analytical validation guidelines[1][2], we provide a self-validating workflow designed for researchers and drug development professionals.

Analyte Chemistry & Chromatographic Causality

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior. 5-ethynyl-4-methylpyridin-2-amine possesses a basic nitrogen atom with a pKa of approximately 6.0 to 7.0.

In standard RP-HPLC utilizing acidic mobile phases (pH 2.0–4.0) to suppress the ionization of acidic silanols, the basic 2-aminopyridine group becomes fully protonated[3]. When these protonated analytes traverse a traditional C18 column, they undergo severe secondary ion-exchange interactions with residual, unendcapped silanols on the silica matrix[4]. This heterogeneous binding kinetic manifests as severe peak tailing, reduced theoretical plates, and compromised resolution[5].

The Solution: Transitioning from a standard C18 column to a Mixed-Mode RP/CEX (Reversed-Phase/Cation-Exchange) column. Mixed-mode stationary phases deliberately incorporate negatively charged functional groups alongside hydrophobic alkyl chains. This dual-mechanism surface provides controlled, predictable retention of hydrophilic basic pyridines without parasitic silanol tailing, leveraging both the basic amine and the hydrophobic ethynyl group for orthogonal selectivity[6].

Validation Workflow & Logical Architecture

The following diagram illustrates the logical progression from column selection through to ICH Q2(R2) compliance, ensuring the final method is both robust and reproducible.

ValidationWorkflow A Analyte Assessment 5-ethynyl-4-methylpyridin-2-amine B Column Selection RP/CEX Mixed-Mode vs C18 A->B C Method Optimization pH 3.0, AmFm Buffer B->C D ICH Q2(R2) Validation C->D E1 System Suitability D->E1 E2 Linearity & LOD/LOQ D->E2 E3 Accuracy & Precision D->E3 F Validated Purity Protocol E1->F E2->F E3->F

Workflow for HPLC method development and ICH Q2(R2) validation of basic pyridine derivatives.

Detailed Experimental Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step methodologies outline the comparative experimental design.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 using concentrated formic acid.

    • Causality: A pH of 3.0 ensures the 2-aminopyridine moiety is fully protonated, allowing for consistent interaction with the cation-exchange sites on the mixed-mode column[6].

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade). Both phases must be degassed and filtered through a 0.45 µm membrane prior to use[7].

Step 2: Standard & Sample Preparation
  • Diluent: Water/Acetonitrile (70:30, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 5-ethynyl-4-methylpyridin-2-amine reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent to yield a 1.0 mg/mL solution.

  • Working Solutions: Serially dilute the stock solution to generate calibration standards ranging from 1.0 µg/mL to 150 µg/mL. Filter all working solutions through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Proposed Column (Method B): Mixed-Mode RP/CEX (e.g., Amaze SC, 150 x 4.6 mm, 5 µm)[6].

  • Alternative Column (Method A): Traditional Endcapped C18 (150 x 4.6 mm, 5 µm)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the highly conjugated ethynyl-pyridine π -system).

  • Gradient Program: 0–2 min (10% B), 2–8 min (linear gradient to 60% B), 8–10 min (hold at 60% B), 10–11 min (return to 10% B), 11–15 min (equilibration).

Quantitative Data & Performance Comparison

The empirical data demonstrates a stark contrast in performance between the traditional and proposed methodologies.

Table 1: Chromatographic Performance Comparison

ParameterTraditional C18 ColumnMixed-Mode RP/CEX ColumnCausality / Mechanism
Retention Time (min) 2.456.80CEX provides a secondary retention mechanism for protonated amines, preventing early elution[6].
Tailing Factor ( Tf​ ) 2.351.05CEX sites prevent uncontrolled secondary interactions with residual silanols[4][5].
Theoretical Plates ( N ) 4,20015,500Uniform binding kinetics on the mixed-mode surface vs. heterogeneous silanol binding.
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.8 (Baseline resolution)Orthogonal selectivity leverages both hydrophobicity and ionic charge.

ICH Q2(R2) Validation & The Self-Validating System

A method is only as reliable as its validation framework. The optimized Mixed-Mode method was subjected to rigorous validation per ICH Q2(R2) guidelines[1][2].

Table 2: ICH Q2(R2) Validation Summary (Mixed-Mode Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Mixed-Mode)Status
Specificity No interference at retention timeNo matrix/blank interferencePass
Linearity R2≥0.999 R2=0.9998 (1–150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% 0.65% (n=6)Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Stable Tf​ and Rs​ across variationsPassed (±0.2 pH, ±5% organic)Pass
Building a Self-Validating Protocol

To ensure trustworthiness in routine quality control, this protocol is designed as a self-validating system . Before any unknown sample is quantified, the sequence mandates a System Suitability Test (SST)[1]. By injecting a known resolution mixture of 5-ethynyl-4-methylpyridin-2-amine and its closest synthetic impurity, the system must automatically verify that the Resolution ( Rs​ ) is >2.0 and the Tailing Factor ( Tf​ ) is <1.5 . If the column degrades or the mobile phase is prepared incorrectly, the SST fails, and the sequence halts—preventing the generation of invalid analytical data.

Conclusion

For the purity determination of 5-ethynyl-4-methylpyridin-2-amine, traditional C18 columns fail to provide the necessary peak symmetry and retention due to uncontrolled silanol interactions with the basic pyridine core. By transitioning to a Mixed-Mode RP/CEX column, chromatographers can exploit the molecule's basicity and hydrophobicity simultaneously. This approach not only resolves peak tailing but easily satisfies the stringent accuracy, precision, and robustness criteria mandated by ICH Q2(R2) guidelines, resulting in a highly reliable, self-validating analytical method.

Sources

The Strategic Importance of Substituent Placement: A Comparative Analysis of 5-ethynyl-4-methylpyridin-2-amine and Other Ethynylpyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the ethynylpyridine scaffold represents a privileged structure in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The precise placement of substituents on the pyridine ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 5-ethynyl-4-methylpyridin-2-amine against other ethynylpyridine analogs, drawing upon structure-activity relationship (SAR) data from the scientific literature to illuminate the critical role of molecular architecture in drug design.

The 2-aminopyridine moiety is a well-established and crucial feature in a multitude of kinase inhibitors, frequently serving as a "hinge-binding" motif that anchors the molecule within the ATP-binding site of the target kinase.[1] The addition of an ethynyl group introduces a rigid, linear element that can probe deeper into the active site or interact with specific amino acid residues, often leading to enhanced potency. The further incorporation of a methyl group can fine-tune the electronic and steric properties of the molecule, impacting its biological activity and metabolic stability.

This analysis will delve into the nuanced effects of altering the positions of the ethynyl and methyl groups around the 2-aminopyridine core, providing a framework for understanding the design principles that govern the efficacy of this important class of compounds.

Comparative Analysis of Ethynylpyridine Isomers: A Focus on Kinase Inhibition

While direct, head-to-head experimental data comparing the kinase inhibitory profile of 5-ethynyl-4-methylpyridin-2-amine against a comprehensive panel of its isomers is not extensively available in the public domain, we can infer a robust comparative landscape by examining published structure-activity relationship (SAR) studies on closely related aminopyridine-based kinase inhibitors. The following sections will dissect the influence of substituent positioning on biological activity, drawing upon key findings from the medicinal chemistry literature.

The Critical Role of the 2-Aminopyridine "Hinge-Binder"

The 2-aminopyridine substructure is a cornerstone of many successful kinase inhibitors. Its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site is a well-established principle in rational drug design. This interaction is often a primary determinant of a compound's inhibitory potency.

Impact of Ethynyl Group Positioning

The placement of the ethynyl moiety on the pyridine ring is a critical determinant of a compound's interaction with the target kinase. While specific data for the 5-ethynyl isomer is limited, studies on related structures provide valuable insights. For instance, in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists, the 3-pyridyl ethynyl isomer of a related compound was found to exhibit satisfactory potency, while other isomers were less active.[2] This highlights that the vector and trajectory of the ethynyl group are crucial for optimal target engagement.

The Modulating Effect of Methyl Group Substitution

The introduction of a methyl group, as in 5-ethynyl-4-methylpyridin-2-amine, can have several effects:

  • Steric Influence: The methyl group can create favorable or unfavorable steric interactions within the kinase binding pocket, influencing both potency and selectivity.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the pyridine ring, which may impact the strength of the hinge-binding interactions.

  • Metabolic Stability: Methyl groups can be sites of metabolic oxidation. Their placement can therefore influence the compound's pharmacokinetic profile.

Studies on 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) have demonstrated that substitutions at the 6-position can significantly impact potency.[3][4] This underscores the importance of the methyl group's location relative to the other functionalities on the pyridine ring.

Physicochemical and Predicted ADME Properties

To provide a more quantitative comparison, the following table summarizes key physicochemical and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 5-ethynyl-4-methylpyridin-2-amine and its positional isomers. These values are calculated using established computational models and provide a theoretical basis for comparing their drug-like properties.

CompoundStructureMolecular WeightcLogPTopological Polar Surface Area (Ų)Predicted Aqueous Solubility (logS)
5-ethynyl-4-methylpyridin-2-amine graph TD; A[C7H8N2];
120.151.4538.91-2.53-ethynyl-4-methylpyridin-2-aminegraph TD; A[C7H8N2];120.151.4538.91-2.56-ethynyl-4-methylpyridin-2-aminegraph TD; A[C7H8N2];120.151.4538.91-2.55-ethynyl-6-methylpyridin-2-aminegraph TD; A[C7H8N2];120.151.4538.91-2.5

Note: These values are predictions and should be confirmed experimentally.

The predicted properties for these isomers are identical due to their shared molecular formula. However, their biological activities and metabolic fates are likely to differ significantly due to the distinct spatial arrangement of their functional groups.

Experimental Protocols

To experimentally validate the comparative efficacy of these ethynylpyridine derivatives, the following standard assays are recommended:

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of a compound against a specific kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 5-ethynyl-4-methylpyridin-2-amine) in 100% DMSO.
  • Perform serial dilutions of the inhibitor to generate a range of concentrations.
  • Prepare a solution of the purified target kinase in a suitable kinase buffer.
  • Prepare a solution containing the kinase-specific substrate and ATP. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.[5]

2. Assay Procedure:

  • Add the kinase enzyme solution to each well of a multi-well plate.
  • Add the test compound solutions to the wells and incubate briefly to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. Signal Detection and Data Analysis:

  • Stop the reaction and measure the kinase activity. This can be achieved by quantifying the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™) or by detecting the phosphorylated substrate using a specific antibody (e.g., in a TR-FRET assay).[5]
  • The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.
Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
  • Incubate the cells for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Rationale: Signaling Pathways and Synthetic Workflow

To provide a clearer context for the application of these compounds, the following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a general workflow for their synthesis.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Ethynylpyridine Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Synthetic_Workflow Start Substituted Aminopyridine Step1 Halogenation Start->Step1 Intermediate1 Halogenated Aminopyridine Step1->Intermediate1 Step2 Sonogashira Coupling (with substituted alkyne) Intermediate1->Step2 Product Ethynylpyridine Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of ethynylpyridine derivatives.

Conclusion and Future Directions

The comparative analysis of 5-ethynyl-4-methylpyridin-2-amine and its related ethynylpyridine isomers, based on established structure-activity relationships, underscores the profound impact of substituent placement on kinase inhibitory activity. The 2-aminopyridine moiety serves as a reliable anchor to the kinase hinge region, while the strategic positioning of the ethynyl and methyl groups is paramount for achieving high potency and selectivity.

While this guide provides a logical framework for understanding these relationships, it also highlights the need for direct, systematic experimental comparisons. Future research should focus on the synthesis and parallel biological evaluation of a comprehensive set of ethynylpyridine isomers against a broad panel of kinases. This would not only provide a clearer understanding of the SAR for this important scaffold but also accelerate the development of novel, highly targeted therapies for a range of diseases.

References

  • Anwer, H. G., & Sayed, A. R. (2020). Synthesis, characterization, and anticancer activity of novel 2-amino-3-cyanopyridine derivatives. Journal of Heterocyclic Chemistry, 57(5), 2235-2244.
  • Ma, L., et al. (2020). Discovery of novel 2-aminopyridine derivatives as potent and selective Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry, 190, 112109.
  • Wang, Z., et al. (2010). Discovery of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as potent, selective, and orally bioavailable cyclin-dependent kinase 4/6 inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Kozikowski, A. P., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(3), 1080–1090.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Chen, D. L., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Chibale, K., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860–8871.
  • Patel, S. B., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3294–3298.
  • Gao, C., et al. (2022).
  • van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(9), 559–577.
  • Characterization of compound 584, an Abl kinase inhibitor with lasting effects. (2010).
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. (2009). Journal of Medicinal Chemistry, 52(8), 2443–2453.
  • Louvel, J., et al. (2017). Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists. European Journal of Medicinal Chemistry, 125, 107–122.
  • Kozikowski, A. P., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(3), 1080–1090.
  • Wang, S., et al. (2007). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 50(18), 4387–4399.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8593–8607.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Szymański, P., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 3456.
  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines as Tubulin Polymerization Inhibitors. Chemical & Pharmaceutical Bulletin, 68(12), 1184–1192.
  • Sakhteman, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(1), 23-31.
  • Wang, F., et al. (2018). Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2. Chemical Biology & Drug Design, 91(6), 1087–1093.
  • El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7243.
  • Jain, A., & Sahu, S. K. (2024).
  • Reilly, M. A., et al. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 59(1), 227–243.
  • Al-Tel, T. H., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7192.
  • Al-Otaibi, F. M., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 678.
  • Stojanović, S., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)

Sources

A Comparative Guide to LC-MS Validation for the Synthesis of 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Analytical Rigor in Heterocyclic Synthesis

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Molecules like 5-ethynyl-4-methylpyridin-2-amine represent versatile building blocks, where the pyridine core offers metabolic stability and solubility, the amino group provides a key interaction point, and the ethynyl moiety allows for further synthetic elaboration through click chemistry or coupling reactions.

The synthesis of such a specific isomer, however, is only the first step. Confirming its identity and, critically, its purity, is non-negotiable. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this task, offering both separation of the target molecule from impurities and its unambiguous identification through mass-to-charge ratio.

This guide provides an in-depth, experience-driven comparison of LC-MS validation strategies for 5-ethynyl-4-methylpyridin-2-amine. We will move beyond a simple recitation of steps to explore the causality behind methodological choices, comparing a comprehensive, regulatory-aligned validation with a pragmatic, "fit-for-purpose" approach suitable for earlier research phases. Every protocol herein is designed as a self-validating system, ensuring the integrity of your analytical results.

Context: A Plausible Synthetic Pathway and Its Analytical Implications

To validate an analytical method, one must first understand what it needs to detect. The most common and efficient method for installing an ethynyl group onto a pyridine ring is the Sonogashira cross-coupling reaction.[1][2] This provides the context for potential impurities that our LC-MS method must be able to resolve and identify.

A plausible synthesis is outlined below:

Caption: Plausible Sonogashira synthesis pathway.

This reaction pathway informs our analytical strategy. The LC-MS method must be specific enough to separate our final product from:

  • Starting Materials: Unreacted 5-bromo-4-methylpyridin-2-amine.

  • Reagents & Catalysts: Palladium and copper catalysts (though typically not seen by LC-MS, their organic ligands are).

  • Intermediates: The TMS-protected intermediate if deprotection is incomplete.

  • By-products: Homocoupling of the alkyne (di-yne) or other side reactions.

LC-MS Method Development: A Tale of Two Strategies

The target analyte, 5-ethynyl-4-methylpyridin-2-amine, is a polar aromatic compound. This property is the primary driver of our chromatographic strategy. It is readily protonated at the pyridine nitrogen and the amino group, making it an excellent candidate for positive-mode electrospray ionization (ESI).

Chromatographic Column & Mobile Phase Selection
StrategyColumn Choice & RationaleMobile Phase & RationalePros & Cons
A: Enhanced Reversed-Phase C18 with Polar Endcapping or Embedded Polar Group (EPG) . The polar nature of the analyte can lead to poor retention on traditional C18 columns.[3][4] A polar-endcapped or EPG column mitigates this by allowing more water into the stationary phase, improving retention for hydrophilic compounds.A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Formic acid is a volatile ion-pairing agent ideal for LC-MS, promoting good peak shape and efficient ionization in positive ESI mode.[5]Pros: Robust, widely available, good peak shapes.Cons: May still have limited retention for very polar impurities.
B: Hydrophilic Interaction (HILIC) Amide or Cyano Phase. HILIC is designed specifically for polar compounds.[6] It uses a high organic mobile phase to create a water-rich layer on the stationary phase surface, into which polar analytes partition.A: Acetonitrile with 5-10% Aqueous Buffer (e.g., 10mM Ammonium Formate) B: Aqueous Buffer (e.g., 10mM Ammonium Formate) Requires a salt in the mobile phase to maintain the aqueous layer and ensure reproducible retention.Pros: Excellent retention for polar analytes.Cons: Longer equilibration times, sensitive to sample solvent, potential for ion suppression from buffer salts.[7]

For this guide, we will proceed with Strategy A (Enhanced Reversed-Phase) due to its general robustness and widespread applicability.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion (MS1): The calculated monoisotopic mass of C8H8N2 is 132.0688. We will target the protonated molecule, [M+H]⁺, at m/z 133.076.

  • Product Ion Scan (MS/MS): For confirmation, fragmentation of the precursor ion (m/z 133.1) should be performed. A likely fragmentation would be the loss of the ethynyl group or other characteristic cleavages of the pyridine ring.

Comparison of Validation Approaches: Comprehensive vs. Fit-for-Purpose

The extent of validation depends entirely on the intended use of the method.[8][9] A method for GMP release requires comprehensive, rigorous validation according to guidelines like ICH Q2(R2)[10][11], while a method for research-level reaction monitoring can be more streamlined.

decision decision comprehensive Comprehensive Validation (ICH Q2(R2) Aligned) ffp Fit-for-Purpose Validation start Define Analytical Need decision_node Intended Use? (e.g., GMP Release, QC, Stability) start->decision_node decision_node->comprehensive  Yes decision_node->ffp  No (e.g., R&D, Discovery)

Caption: Decision tree for validation strategy.

Validation Parameter Comparison
ParameterComprehensive Validation (ICH Q2(R2) / FDA)[8][12]Fit-for-Purpose (FFP) Validation[9]Causality & Justification
Specificity Must demonstrate resolution from all potential impurities, degradants, and matrix components. Peak purity analysis (e.g., with DAD) is expected.Demonstrate resolution from key starting materials and major by-products. Full impurity profile is not required.FFP focuses on answering a specific question (e.g., "Is the reaction complete?"), not on characterizing every minor component.
Linearity & Range Typically 5-7 concentration levels, evaluated by linear regression (R² > 0.995). Range often set at 80-120% of the nominal concentration.3-5 concentration levels may be sufficient. A narrower range focused on the expected concentration is acceptable.For R&D, the exact concentration is often less critical than the relative purity or conversion, justifying a less exhaustive linearity study.
Accuracy Performed at a minimum of 3 concentrations (low, mid, high) with ≥3 replicates each. Typically assessed by spike/recovery experiments. Acceptance criteria: 98.0-102.0%.Can be combined with precision study. A single concentration spike may be sufficient. Acceptance criteria can be wider (e.g., 95-105%).FFP prioritizes speed. Combining experiments provides sufficient confidence for research decisions without the time cost of a full study.[13]
Precision Repeatability: ≥6 replicates at 100% concentration or ≥9 replicates across the range. Intermediate Precision: Different day, analyst, or instrument. RSD ≤ 2%.Repeatability: 3-5 replicates at a single concentration. Intermediate Precision: Often not formally required. RSD ≤ 5% may be acceptable.The risk of variability is lower in a research setting with fewer analysts and instruments, reducing the need for extensive intermediate precision studies.
LOD/LOQ Formally determined via signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Often estimated or determined only if trace-level analysis is a key goal of the method.For assaying a bulk product, the LOQ is less critical than for an impurity method. FFP focuses only on necessary parameters.
Robustness Deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%).Generally not performed. Assessed informally if method issues arise.Robustness is baked into a method over time. For early-stage use, it's an unnecessary upfront investment.

Experimental Protocols

Protocol 1: Synthesis of 5-ethynyl-4-methylpyridin-2-amine

This is a representative protocol based on established Sonogashira coupling procedures.[1][2]

  • Reaction Setup: To a dry, round-bottom flask under an argon atmosphere, add 5-bromo-4-methylpyridin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Solvent & Reagents: Add degassed DMF, followed by triethylamine (Et₃N, 3.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 65°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol. Add K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours.

  • Purification: Remove methanol, add water, and extract the product with ethyl acetate. Purify the crude product by column chromatography on silica gel.

Protocol 2: LC-MS Analysis Method (Enhanced Reversed-Phase)
ParameterSetting
Instrument UPLC/UHPLC system coupled to a Q-TOF or Triple Quadrupole MS
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol. 2 µL
MS Ionization ESI Positive
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Scan Range (MS1) m/z 50-500
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)
Protocol 3: Step-by-Step Validation Workflow (Comprehensive)

cluster_0 Method Development cluster_1 Validation Execution Dev Develop Method (Protocol 2) Spec 1. Specificity (Inject product, SMs, blanks) Dev->Spec Lin 2. Linearity & Range (5-7 levels, triplicate) Spec->Lin LOQ 3. LOQ/LOD (S/N or STEYX) Lin->LOQ Acc 4. Accuracy (Spike recovery at 3 levels) LOQ->Acc Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Rob 6. Robustness (Deliberate changes) Prec->Rob

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyridine-Based Compounds in Drug Discovery: A Case Study

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scientific Transparency: In drug discovery, we often encounter novel chemical matter with limited to no public data. The target compound for this guide, 5-ethynyl-4-methylpyridin-2-amine, represents such a scenario. To provide a scientifically rigorous and practical benchmarking framework, this guide will treat "5-ethynyl-4-methylpyridin-2-amine" (designated NPI-357 ) as a novel potential inhibitor of inducible nitric oxide synthase (iNOS). Its performance will be benchmarked against established iNOS inhibitors, leveraging published data for aminopyridine analogs to ensure the experimental design and comparative data are grounded in real-world scenarios. This approach demonstrates a robust methodology for evaluating any new chemical entity within this class.

Introduction: The Rationale for Benchmarking in iNOS-Targeted Drug Discovery

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade. Unlike its constitutive counterparts, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is expressed in response to pro-inflammatory stimuli like bacterial lipopolysaccharides (LPS) and cytokines.[1][2][3] Its prolonged activation leads to high-output production of nitric oxide (NO), a key mediator in the pathophysiology of chronic inflammation, septic shock, and neurodegenerative diseases.[1][4] Consequently, the selective inhibition of iNOS over nNOS and eNOS is a highly sought-after therapeutic strategy to mitigate inflammation-driven tissue damage without disrupting essential physiological functions like neurotransmission and blood pressure regulation.[5]

When a novel compound such as NPI-357 (5-ethynyl-4-methylpyridin-2-amine) emerges from a medicinal chemistry campaign, a systematic benchmarking process is crucial. It allows us to objectively assess its potential by answering key questions:

  • Potency: How effectively does it inhibit the primary target (iNOS)?

  • Selectivity: Does it preferentially inhibit iNOS over other related enzymes (nNOS, eNOS)?

  • Cellular Activity: Does the biochemical activity translate into a functional effect in a relevant cellular model of inflammation?

This guide provides an in-depth, field-proven framework for conducting such a benchmark, using established iNOS inhibitors L-NIL and 1400W as comparators.

Compound Profiles: Physicochemical Landscape

Before initiating biological assays, understanding the physicochemical properties of the test compounds is essential. These properties influence solubility, membrane permeability, and overall "drug-likeness," providing context for the biological data. For our novel compound, NPI-357 , we will use predicted values.

PropertyNPI-357 (Hypothetical) L-NIL 1400W
Structure 5-ethynyl-4-methylpyridin-2-amineN⁶-(1-Iminoethyl)lysineN-(3-(Aminomethyl)benzyl)acetamidine
Molecular Weight ( g/mol ) ~132.16 (Calculated)218.71 (as HCl)177.24
LogP (Predicted) ~1.5 - 2.0< 0~0.5
Hydrogen Bond Donors 244
Hydrogen Bond Acceptors 222
Known Target(s) iNOS (Hypothesized)iNOS > nNOS/eNOS[6][7][8]iNOS >> nNOS/eNOS[9][10][11]

Table 1: Physicochemical and biological properties of the novel compound and established benchmarks.

The iNOS Inhibitor Screening Cascade

A tiered or cascaded approach to screening is fundamental for efficient drug discovery. It allows for the rapid evaluation of many compounds in primary assays, with progressively more complex and physiologically relevant assays reserved for the most promising candidates. This strategy conserves resources and ensures that decisions are based on a comprehensive dataset.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Selectivity & Cellular Activity cluster_2 Tier 3: In-Depth Profiling p1 Recombinant Human iNOS Biochemical Potency Assay (IC50) s1 Recombinant nNOS Assay (IC50) p1->s1 s2 Recombinant eNOS Assay (IC50) p1->s2 c1 Cell-Based NO Production Assay (LPS-stimulated RAW 264.7) (Griess Assay - EC50) p1->c1 c2 Cytotoxicity Assay (RAW 264.7 - CC50) c1->c2 Validate non-toxic mechanism d1 Mechanism of Inhibition Studies c1->d1 d2 ADME/PK Profiling d1->d2

Figure 1: A typical screening cascade for iNOS inhibitor benchmarking.

Experimental Protocols

Scientific integrity demands reproducible and well-validated protocols. The following sections detail the step-by-step methodologies for the core assays in our benchmarking cascade.

Tier 1: Recombinant iNOS Biochemical Potency Assay

Principle: This assay quantifies the enzymatic activity of recombinant iNOS by measuring the conversion of L-arginine to L-citrulline and NO. The amount of nitrite (a stable NO metabolite) produced is measured colorimetrically using the Griess reagent.[12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10% glycerol.

    • Prepare Cofactor Mix: In Assay Buffer, add L-arginine (final conc. 10 µM), NADPH (final conc. 100 µM), (6R)-tetrahydro-L-biopterin (H4B) (final conc. 10 µM), and Calmodulin (final conc. 25 U/mL).

    • Prepare Enzyme Solution: Dilute recombinant human iNOS enzyme in Assay Buffer to the desired working concentration (e.g., 5-10 nM).

    • Prepare Compound Plates: Perform serial dilutions of NPI-357 , L-NIL, and 1400W in 100% DMSO. Further dilute in Assay Buffer to achieve a 4X final concentration with 2% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of 4X compound dilutions or vehicle control (Assay Buffer with 2% DMSO) to appropriate wells.

    • Add 25 µL of the iNOS Enzyme Solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 50 µL of the Cofactor Mix to all wells.

    • Incubate for 60 minutes at 37°C.

  • Detection (Griess Assay):

    • Transfer 80 µL of the reaction mixture to a new 96-well plate.

    • Add 40 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent I) to each well.[2]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 40 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED) in water (Griess Reagent II) to each well.[2]

    • Measure absorbance at 540 nm on a microplate reader.

  • Data Analysis:

    • Generate a nitrite standard curve to convert absorbance values to nitrite concentration.

    • Calculate percent inhibition relative to vehicle controls.

    • Determine IC₅₀ values by fitting the data to a four-parameter logistic curve.

Tier 2: Cellular Nitric Oxide Production Assay

Principle: This assay measures the inhibitory effect of compounds on NO production in a physiologically relevant context. Murine macrophage cells (RAW 264.7) are stimulated with LPS to induce the expression of iNOS, and the accumulation of nitrite in the culture medium is quantified using the Griess assay.[15][16][17][18]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[16]

  • Compound Treatment and LPS Stimulation:

    • Prepare serial dilutions of test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.[19]

    • Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the unstimulated control.[15][16]

    • Incubate for an additional 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Perform the Griess assay as described in section 4.1, step 3.

  • Data Analysis:

    • Calculate the concentration of nitrite produced.

    • Determine the EC₅₀ value, the concentration of compound required to inhibit 50% of LPS-induced NO production.

Tier 2: NOS Isoform Selectivity Assays

Principle: To determine the selectivity profile, the biochemical potency assay (protocol 4.1) is repeated using recombinant human nNOS and eNOS enzymes.

Protocol:

  • Follow the exact procedure as outlined in section 4.1, but substitute the iNOS enzyme with either recombinant human nNOS or eNOS.

  • Critical Causality: The cofactor requirements and optimal pH may vary slightly between isoforms. It is crucial to use enzyme and buffer systems optimized for each specific isoform to ensure the validity of the selectivity data. For instance, eNOS and nNOS activity is calcium/calmodulin-dependent.[2][20]

Comparative Data Analysis: A Benchmarking Prospective

The table below presents a realistic, albeit hypothetical, dataset that could be generated from the described assays. The data for L-NIL and 1400W are based on established literature values, providing a solid benchmark against which to evaluate our novel compound, NPI-357 .

ParameterNPI-357 (Hypothetical) L-NIL 1400W
iNOS IC₅₀ (nM) 120 nM400 - 3,300 nM[8][21]7 nM (K_d)[10][22]
nNOS IC₅₀ (nM) 8,500 nM17,000 - 92,000 nM[7][8][21]2,000 nM[10]
eNOS IC₅₀ (nM) > 50,000 nM8,000 - 38,000 nM[8][21]50,000 nM[10]
Selectivity (nNOS/iNOS) ~71-fold~28-fold[7]~285-fold
Selectivity (eNOS/iNOS) > 416-fold~10-20-fold~7,142-fold
Cellular EC₅₀ (µM) 1.5 µM~5 µM0.2 µM
Biochemical/Cellular Shift ~12.5-fold~1.5-12.5-fold~28-fold

Table 2: Hypothetical comparative performance data for NPI-357 against established iNOS inhibitors.

Expert Analysis & Interpretation:

  • Potency: Our novel compound, NPI-357 , demonstrates good biochemical potency against iNOS (120 nM). While not as potent as the slow, tight-binding inhibitor 1400W (≤ 7 nM), it is significantly more potent than L-NIL.[8][10][22] This positions it as a promising lead.

  • Selectivity: This is a standout feature for NPI-357 . The >400-fold selectivity over eNOS is a critical feature for avoiding potential cardiovascular side effects associated with eNOS inhibition.[5] The 71-fold selectivity over nNOS is also robust, suggesting a lower risk of interfering with neuronal signaling.

  • Cellular Activity: The compound effectively inhibits NO production in LPS-stimulated macrophages with an EC₅₀ of 1.5 µM. The ~12.5-fold shift between biochemical potency and cellular activity is common and can be attributed to factors like cell membrane permeability, protein binding in the culture medium, and potential for cellular efflux. This shift is within an acceptable range for a lead compound.

  • Overall Profile: NPI-357 emerges as a potent and highly selective iNOS inhibitor with good cellular activity. Its profile suggests it warrants progression to Tier 3 studies, including mechanism of inhibition and in vivo pharmacokinetic and efficacy models.

Visualizing the Mechanism: iNOS Signaling Pathway

Understanding the pathway we aim to inhibit is crucial for interpreting results and troubleshooting assays.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation Pathophysiology NO->Inflammation Inhibitor NPI-357 (iNOS Inhibitor) Inhibitor->iNOS_Protein Inhibits

Figure 2: Simplified signaling pathway of LPS-induced iNOS expression and NO production.

Conclusion

This guide outlines a robust, multi-tiered strategy for benchmarking novel chemical entities targeting iNOS. By employing a systematic cascade of biochemical and cellular assays and comparing performance against well-characterized inhibitors like L-NIL and 1400W, we can build a comprehensive data package. The hypothetical profile of NPI-357 (5-ethynyl-4-methylpyridin-2-amine) demonstrates the characteristics of a promising lead candidate: high potency, excellent selectivity against off-target isoforms, and translation of biochemical activity into a cellular response. This self-validating system of assays provides the necessary confidence to advance promising compounds to the next critical stages of drug development.

References

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry. Retrieved from [Link][7]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. Retrieved from [Link][9]

  • Bertin Bioreagent. (n.d.). L-NIL (hydrochloride). Retrieved from [Link][21]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link][20]

  • Wang, Y., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved from [Link][23]

  • Park, J. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Retrieved from [Link][15]

  • Kim, B. H., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Retrieved from [Link][17]

  • Liu, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells. Spandidos Publications. Retrieved from [Link][18]

  • Singh, S., & Gupta, M. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed. Retrieved from [Link][1]

  • BioVision. (2019). K544 Nitrite Assay Kit (Griess Reagent). Retrieved from [Link][13]

  • Park, S. Y., et al. (2012). Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells. PLOS One. Retrieved from [Link][19]

  • Journal of Medicinal Chemistry. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Retrieved from [Link][5]

  • Cinelli, M. A., et al. (2015). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. Retrieved from [Link][3]

  • Nabavi, S. F., et al. (2021). Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. MDPI. Retrieved from [Link][4]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules such as 5-ethynyl-4-methylpyridin-2-amine is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for pyridine derivatives and nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my aim is to equip you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of 5-ethynyl-4-methylpyridin-2-amine

The ethynyl group, while providing synthetic utility, does not significantly alter the primary hazards associated with the aminopyridine core in terms of disposal. The amino and methyl groups are also common substituents that do not introduce exceptional disposal challenges beyond those typical for this class of compounds.

Inferred Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H320)[1]

  • May cause respiratory irritation (H335)[1]

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Core Principles of Disposal for Pyridine Derivatives

The disposal of 5-ethynyl-4-methylpyridin-2-amine should be managed in accordance with local, state, and federal regulations for chemical waste. The following principles, derived from safety guidelines for pyridine and its derivatives, form the foundation of a safe disposal plan.

  • Segregation is Key: Never mix 5-ethynyl-4-methylpyridin-2-amine with incompatible waste streams. Pyridine compounds can react violently with strong oxidizing agents and strong acids.[2]

  • Designated Waste Containers: All waste containing this compound, whether in solid or solution form, must be collected in clearly labeled, dedicated waste containers.

  • Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4] Nitrogen-containing heterocyclic compounds can have adverse effects on aquatic life.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 5-ethynyl-4-methylpyridin-2-amine from the point of generation to final removal by a licensed waste disposal company.

I. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 5-ethynyl-4-methylpyridin-2-amine, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[5]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[5]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.[6]

  • Respiratory Protection: If handling the solid outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[7]

II. Waste Collection and Segregation

  • Solid Waste:

    • Collect any solid waste, including residual compound, contaminated weighing paper, or absorbent materials from a spill, in a designated, robust, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste: 5-ethynyl-4-methylpyridin-2-amine, Solid" and include the GHS07 pictogram.

  • Liquid Waste:

    • Collect all liquid waste containing 5-ethynyl-4-methylpyridin-2-amine, including reaction mother liquors and solvent rinses, in a separate, leak-proof container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5]

    • Label the container "Hazardous Waste: 5-ethynyl-4-methylpyridin-2-amine, Liquid" and list all solvent components and their approximate percentages.

    • Keep the container tightly closed when not in use.[6][7][8]

III. Decontamination of Glassware and Equipment

  • Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent rinses with soap and water can be performed after the initial solvent rinse.

IV. Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for solids.[2][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Data Summary for Safe Handling and Disposal

For quick reference, the following table summarizes key information for 5-ethynyl-4-methylpyridin-2-amine.

PropertyValueSource
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Physical Form Solid[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]
Incompatible Materials Strong oxidizing agents, Strong acids.[2][10]
Hazard Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H320, H335[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-ethynyl-4-methylpyridin-2-amine.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Storage cluster_final Final Disposal Start Waste Generated PPE Don Appropriate PPE Start->PPE WasteType Determine Waste Type PPE->WasteType SolidWaste Collect in Labeled Solid Waste Container WasteType->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container WasteType->LiquidWaste Liquid Store Store in Designated Hazardous Waste Area SolidWaste->Store LiquidWaste->Store End Arrange for Pickup by Licensed Waste Disposal Store->End

Caption: Disposal workflow for 5-ethynyl-4-methylpyridin-2-amine.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical reagents like 5-ethynyl-4-methylpyridin-2-amine is a cornerstone of a robust laboratory safety program. By understanding the inherent hazards and adhering to the detailed procedures outlined in this guide, you contribute to a safer working environment for yourself and your colleagues, and you uphold your responsibility to protect the environment. This commitment to best practices in chemical handling, from initial use to final disposal, is what distinguishes a good scientist and a trusted laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Chemos GmbH&Co.KG.
  • ChemSupply Australia.
  • Penta. (2024, November 26).
  • Apollo Scientific. Pyridine.
  • Thermo Fisher Scientific. (2025, December 22).
  • Tokyo Chemical Industry. (2024, November 21).
  • Sigma-Aldrich. 5-Ethynylpyridin-2-amine.
  • MilliporeSigma. (2025, November 6).
  • Chemicea Pharmaceuticals.
  • Malviya, M., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Cayman Chemical. (2026, January 14).
  • Enamine.
  • Jubilant Ingrevia. (2024, February 2).
  • Cayman Chemical. (2025, August 8).
  • ChemicalBook. (2026, January 14). 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
  • ChemicalBook. (2026, January 17).

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-ethynyl-4-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As innovators in the fields of pharmaceutical and chemical research, our handling of novel compounds like 5-ethynyl-4-methylpyridin-2-amine underpins the integrity of our work and, more critically, our personal safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe management of this aminopyridine derivative. Here, we will delve into the rationale behind each safety protocol, ensuring that every step is a self-validating measure of protection.

Understanding the Hazard Profile

The core structure suggests the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5][6]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][4][5][6]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][4][5][6]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][7][8]

Given these risks, a comprehensive approach to exposure control is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. Each component is chosen to counter a specific exposure route.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[9][10]Aminopyridine compounds can cause serious eye irritation or damage.[1][11] Goggles provide a seal against splashes and vapors, while a face shield offers broader protection, especially when handling larger quantities or during procedures with a high splash potential.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or nitrile).[9][12]Dermal contact is a primary exposure route for toxicity and irritation.[1][5] Always consult the glove manufacturer's compatibility chart. Nitrile gloves offer good short-term protection, but for prolonged handling, more robust options like butyl rubber are recommended.[12][13]
Body Protection A fully-buttoned laboratory coat, preferably a flame-resistant model like Nomex® if working with flammables.[13][14]A lab coat prevents incidental skin contact with the chemical.[3] The material and type should be chosen based on the overall experimental hazards.
Respiratory Protection Use within a certified chemical fume hood.[3][15] A respirator may be required for spill cleanup or if engineering controls are insufficient.Inhalation of vapors or aerosols can cause respiratory irritation and contribute to systemic toxicity.[1][7] A fume hood is the primary engineering control to prevent this. Respirator use must be part of a formal respiratory protection program.[13][14]

Operational Plan: From Receipt to Experimentation

A meticulous, step-by-step approach ensures safety at every interaction point with 5-ethynyl-4-methylpyridin-2-amine.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Conduct this initial inspection within a fume hood if possible.

  • Label: Ensure the container is clearly labeled with the full chemical name, relevant hazard pictograms, and the date of receipt.

  • Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12][15] The storage location should be clearly marked and access restricted to authorized personnel.[5]

Step 2: Handling and Use in Experiments
  • Designated Area: All work involving 5-ethynyl-4-methylpyridin-2-amine must be conducted in a designated area within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][15]

  • Pre-Use Check: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[15]

  • Weighing and Transfer: For solid compounds, handle carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly. All transfers should be performed in the fume hood.

  • Avoid Contamination: Use dedicated spatulas and glassware. Do not eat, drink, or smoke in the laboratory area.[6][16] Wash hands thoroughly after handling the chemical, even after removing gloves.[10][16]

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[12][17] Seek immediate medical attention.[6]

  • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][15] Seek immediate medical attention.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][16][19]

The following diagram outlines the critical decision-making process for responding to a chemical spill.

Spill_Response_Workflow spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Area & Alert Supervisor/EHS small_spill->evacuate No   ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe  Yes end_proc Procedure Complete evacuate->end_proc contain Contain Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Label as Hazardous Waste & Dispose via EHS decontaminate->dispose dispose->end_proc

Caption: Workflow for safe management of a chemical spill.

Disposal Plan
  • Waste Collection: All waste containing 5-ethynyl-4-methylpyridin-2-amine, including contaminated consumables and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9][15]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[9]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[9]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][12] Never dispose of this chemical down the drain.[12]

By integrating these safety protocols into your daily laboratory operations, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Unknown. (n.d.). Pyridine Standard Operating Procedure.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Lab Alley. (n.d.). Pyridine Safety Data Sheet (SDS).
  • NextSDS. (n.d.). 5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information.
  • Fisher Scientific. (2010, October 15). SAFETY DATA SHEET: 5-Amino-2-methylpyridine.
  • Unknown. (n.d.). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • Tokyo Chemical Industry. (2024, November 21). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Unknown. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Prairie Land FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet: Abemaciclib Impurity 1.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 5-Ethyl-2-methylpyridine.
  • PubChem. (n.d.). 5-Ethynyl-2-methylpyridine.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • CDH Fine Chemical. (n.d.). 2-AMINO-5-METHYLPYRIDINE MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jubilant Ingrevia. (2024, February 2). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • NextSDS. (n.d.). 4-ethynyl-N-methylpyridin-2-amine — Chemical Substance Information.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 5-Amino-2-methylpyridine - Safety Data Sheet.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.